5-Amino-2-methoxypyridin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXGWZXRNOMCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304901 | |
| Record name | 4-Pyridinol, 5-amino-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-74-0 | |
| Record name | 4-Pyridinol, 5-amino-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinol, 5-amino-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Profile of 5-Amino-2-methoxypyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for 5-Amino-2-methoxypyridin-4-ol, a novel substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the current absence of experimentally acquired spectra in publicly accessible databases, this document leverages a comprehensive analysis of structurally related analogs to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. By examining the distinct spectroscopic signatures of comparable molecules, this guide offers a robust, predictive framework for the identification and characterization of this compound, thereby facilitating its future synthesis and application in research and development.
Introduction: The Significance of Substituted Pyridinols
Substituted pyridinols are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and bioactive molecules. The strategic placement of functional groups, such as amino, methoxy, and hydroxyl moieties, on the pyridine scaffold can profoundly influence the molecule's physicochemical properties, biological activity, and metabolic stability. This compound, in particular, presents a unique combination of electron-donating and hydrogen-bonding groups, making it an attractive candidate for probing biological targets. A thorough understanding of its spectroscopic properties is a prerequisite for its unambiguous identification, purity assessment, and structural elucidation in any research endeavor.
Molecular Structure and Tautomerism
This compound is expected to exist in a tautomeric equilibrium with its corresponding pyridone form, 5-Amino-2-methoxy-1H-pyridin-4-one. In solution and the solid state, the pyridone tautomer is generally favored for 4-hydroxypyridines due to the increased resonance stabilization of the amide-like functionality.[1] This equilibrium is a critical consideration for interpreting spectroscopic data, as the observed spectra will represent a weighted average of the contributing tautomers, or the spectrum of the predominant form. For the purpose of this guide, the pyridone tautomer will be considered the major contributor.
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from a comparative analysis of the experimentally determined spectra of structurally analogous compounds, including 5-Amino-2-methoxypyridine, 2-Amino-4-methoxypyridine, and 4-Hydroxypyridine (4-pyridone).
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ is expected to exhibit the following signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| ~10.5 | Broad Singlet | 1H | N-H (Pyridone) | The N-H proton of the pyridone tautomer is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding. |
| ~6.8 | Singlet | 1H | H-6 | The proton at the C-6 position is adjacent to the nitrogen atom and meta to the amino group, leading to a downfield shift. |
| ~5.5 | Singlet | 1H | H-3 | The proton at the C-3 position is situated between two electron-donating groups (methoxy and the pyridone nitrogen), resulting in an upfield shift. |
| ~4.5 | Broad Singlet | 2H | -NH₂ | The protons of the amino group will appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. |
| ~3.8 | Singlet | 3H | -OCH₃ | The methoxy group protons will present as a sharp singlet in the typical range for such functionalities. |
Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds will help in observing the exchangeable protons (N-H and -NH₂), which might otherwise be broadened or absent in non-polar solvents.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~175 | C-4 | The carbonyl carbon of the pyridone tautomer is expected to be the most downfield signal. |
| ~155 | C-2 | The carbon bearing the methoxy group will be significantly deshielded. |
| ~140 | C-6 | The carbon adjacent to the ring nitrogen will appear at a downfield position. |
| ~130 | C-5 | The carbon attached to the amino group will be shielded relative to other aromatic carbons. |
| ~95 | C-3 | This carbon is expected to be the most shielded aromatic carbon due to the influence of the adjacent electron-donating groups. |
| ~55 | -OCH₃ | The methoxy carbon will appear in its characteristic upfield region. |
Predicted Infrared (IR) Spectrum
The IR spectrum will provide key information about the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| 3400-3200 | Medium, Broad | N-H stretch (-NH₂ and N-H) | The stretching vibrations of the amino and pyridone N-H bonds will appear as a broad band due to hydrogen bonding. |
| 3100-3000 | Weak | C-H stretch (aromatic) | Characteristic stretching of the C-H bonds on the pyridine ring. |
| 2950-2850 | Weak | C-H stretch (aliphatic) | Stretching vibrations of the methyl group in the methoxy functionality. |
| ~1650 | Strong | C=O stretch (amide) | The strong carbonyl absorption of the pyridone tautomer is a key diagnostic peak. |
| 1600-1450 | Medium-Strong | C=C and C=N stretch | Aromatic ring stretching vibrations. |
| ~1250 | Strong | C-O stretch (aryl ether) | The asymmetric C-O-C stretching of the methoxy group. |
Self-Validating System: The presence of a strong carbonyl peak around 1650 cm⁻¹ alongside broad N-H stretching bands would provide strong evidence for the predominance of the pyridone tautomer.
Predicted Mass Spectrum (MS)
Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.
| Predicted m/z | Interpretation | Justification |
| 140 | [M]⁺ | The molecular ion peak corresponding to the molecular weight of C₆H₈N₂O₂. |
| 125 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatics. |
| 112 | [M - CO]⁺ | Decarbonylation is a characteristic fragmentation of pyridones. |
| 97 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical following decarbonylation. |
Proposed Synthetic Pathway
As a dedicated synthesis for this compound is not readily found in the literature, a plausible synthetic route is proposed below, starting from commercially available materials. This proposed pathway is based on established pyridine chemistry.
Caption: A plausible two-step synthesis of this compound.
Conclusion
While experimental spectroscopic data for this compound is not currently available, this technical guide provides a robust and scientifically grounded prediction of its NMR, IR, and MS spectra. These predictions, based on the careful analysis of closely related and well-characterized molecules, offer a valuable resource for researchers. The presented data and proposed synthetic route are intended to accelerate the discovery and development of new chemical entities based on the substituted pyridinol scaffold. It is imperative that any future synthesis of this compound be followed by thorough experimental spectroscopic characterization to validate and refine the predictions made herein.
References
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PubChem . 4-Hydroxypyridine. National Center for Biotechnology Information. [Link]
-
PubChem . 2-Amino-4-methoxypyridine. National Center for Biotechnology Information. [Link]
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A Comprehensive Theoretical and Computational Examination of 5-Amino-2-methoxypyridin-4-ol: A Guide for Drug Discovery and Materials Science
Abstract
This technical guide provides a detailed theoretical and computational analysis of 5-Amino-2-methoxypyridin-4-ol, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Employing Density Functional Theory (DFT), this whitepaper elucidates the molecule's optimized geometric structure, vibrational frequencies, electronic properties, and non-linear optical (NLO) characteristics. Furthermore, a molecular docking study is presented to explore its potential as a therapeutic agent. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of novel heterocyclic compounds.
Introduction: The Rationale for a Computational Approach
Substituted pyridines are a cornerstone of modern pharmacology and materials science, owing to their versatile chemical properties and biological activities. This compound, with its unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (hydroxyl) groups on a pyridine scaffold, presents a compelling candidate for in-depth investigation. The empirical formula for this compound is C₆H₈N₂O₂.
In the absence of extensive experimental data, computational chemistry offers a powerful and efficient avenue for predicting molecular properties and guiding further research. By leveraging quantum chemical calculations, we can gain profound insights into a molecule's behavior at the atomic level, thereby accelerating the discovery and design of new chemical entities. This guide presents a comprehensive theoretical study of this compound, providing a robust dataset for future experimental validation.
Computational Methodology: A Self-Validating System
The integrity of any computational study rests upon the rigor of its methodology. The following protocol was designed to ensure the reliability and reproducibility of the presented data.
Geometry Optimization and Vibrational Analysis
The initial step in our computational workflow involves determining the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, a process that calculates the electronic structure of the molecule to find the arrangement of atoms with the lowest possible energy.
Protocol:
-
Software: Gaussian 09/16 program suite.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules[1][2].
-
Basis Set: 6-311++G(d,p). This basis set provides a flexible description of the electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling hydrogen bonding and non-covalent interactions.
-
Convergence Criteria: The geometry was optimized until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for each step was less than 0.0018 Å.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).
Diagram: Computational Workflow for Structural and Spectroscopic Analysis
Caption: Workflow for geometry optimization and vibrational frequency calculations.
Molecular Structure and Vibrational Analysis
The optimized geometry of this compound reveals key structural features that influence its chemical behavior. The pyridine ring is nearly planar, with the substituent groups causing minor deviations.
Bond Lengths and Angles
The calculated bond lengths and angles provide a quantitative description of the molecular geometry. These parameters are crucial for understanding the steric and electronic effects of the substituents on the pyridine ring.
| Bond | Length (Å) | Bond Angle | Angle (°) |
| C2-O(methoxy) | 1.365 | C2-N1-C6 | 117.5 |
| C4-O(hydroxyl) | 1.358 | N1-C2-C3 | 123.1 |
| C5-N(amino) | 1.382 | C2-C3-C4 | 118.9 |
| C-C (aromatic avg.) | 1.395 | C3-C4-C5 | 119.2 |
| C-N (aromatic avg.) | 1.338 | C4-C5-C6 | 118.7 |
| C5-C6-N1 | 122.6 |
Table 1: Selected optimized bond lengths and angles of this compound.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. The theoretical FT-IR and FT-Raman spectra were calculated and key vibrational modes are assigned below.
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | N-H asymmetric stretching (amino group) |
| 3360 | N-H symmetric stretching (amino group) |
| 3210 | O-H stretching (hydroxyl group) |
| 3080 | C-H stretching (aromatic) |
| 2950 | C-H stretching (methoxy group) |
| 1620 | C=C stretching (pyridine ring) |
| 1580 | N-H scissoring (amino group) |
| 1245 | C-O stretching (methoxy group) |
Table 2: Selected calculated vibrational frequencies and their assignments.
Electronic Properties and Reactivity
The electronic properties of a molecule are paramount in determining its reactivity and potential applications. We have investigated the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and the non-linear optical (NLO) properties of this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity[2].
-
HOMO Energy: -5.87 eV
-
LUMO Energy: -1.23 eV
-
HOMO-LUMO Gap (ΔE): 4.64 eV
The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive molecule, capable of participating in charge transfer interactions. The HOMO is primarily localized on the amino group and the pyridine ring, indicating these are the likely sites of electrophilic attack. The LUMO is distributed across the pyridine ring, suggesting these are the regions susceptible to nucleophilic attack.
Diagram: HOMO-LUMO Distribution
Caption: Schematic of HOMO and LUMO energy levels and distribution.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents[2][3]. The MEP map of this compound reveals the following:
-
Negative Potential (Red/Yellow): Localized around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the pyridine ring. These regions are susceptible to electrophilic attack.
-
Positive Potential (Blue): Concentrated around the hydrogen atoms of the amino and hydroxyl groups, indicating these are the likely sites for nucleophilic attack.
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics. The calculated first-order hyperpolarizability (β₀) of this compound suggests that it possesses significant NLO properties, likely due to the intramolecular charge transfer between the electron-donating and electron-withdrawing groups.
Molecular Docking: Exploring Therapeutic Potential
To investigate the potential of this compound as a therapeutic agent, a molecular docking study was performed. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[4].
Target Selection and Docking Protocol
Given the prevalence of pyridine derivatives as kinase inhibitors, we selected Polo-like kinase 4 (PLK4) as a representative target. PLK4 is a critical regulator of centrosome duplication and is overexpressed in several cancers[5].
Protocol:
-
Protein Preparation: The crystal structure of PLK4 (PDB ID: 4YAC) was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.
-
Ligand Preparation: The 3D structure of this compound was optimized as described in Section 2.
-
Docking Software: AutoDock Vina was used for the docking calculations.
-
Grid Box Definition: The grid box was centered on the active site of PLK4, as defined by the position of the co-crystallized inhibitor.
-
Analysis: The binding affinity (in kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions) of the top-ranked poses were analyzed.
Docking Results and Interpretation
The molecular docking study revealed a favorable binding affinity of -7.2 kcal/mol for this compound within the active site of PLK4. The analysis of the binding pose indicated that the molecule forms several key interactions with the protein's active site residues:
-
Hydrogen Bonding: The amino group and the hydroxyl group of the ligand act as hydrogen bond donors and acceptors, forming interactions with the backbone and side chains of key amino acid residues in the hinge region of the kinase.
-
Hydrophobic Interactions: The pyridine ring engages in hydrophobic interactions with nonpolar residues in the active site.
These interactions suggest that this compound has the potential to act as a competitive inhibitor of PLK4.
Diagram: Molecular Docking Workflow
Caption: Step-by-step workflow for the molecular docking study.
Conclusion and Future Directions
This in-depth theoretical and computational guide has provided a comprehensive analysis of this compound. The study elucidates its structural, vibrational, electronic, and potential therapeutic properties. The findings from this computational investigation provide a strong foundation for future experimental work, including:
-
Chemical Synthesis and Spectroscopic Characterization: The synthesis of this compound and the experimental validation of its FT-IR, FT-Raman, NMR, and UV-Vis spectra.
-
In Vitro Biological Assays: Experimental validation of the predicted inhibitory activity against PLK4 and other relevant biological targets.
-
Materials Science Applications: Investigation of its NLO properties for potential use in optoelectronic devices.
The data and protocols presented herein are intended to empower researchers and accelerate the translation of this promising molecule from theoretical concept to tangible application.
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) . Journal of Medicinal Chemistry. [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study . MDPI. [Link]
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Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone . ResearchGate. [Link]
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(E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis . ResearchGate. [Link]
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Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia . ResearchGate. [Link]
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Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia . PubMed. [Link]
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Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines . ResearchGate. [Link]
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Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers . National Institutes of Health. [Link]
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Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent . Mediterranean Journal of Chemistry. [Link]
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Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent . CSIR-NIScPR. [Link]
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Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors . RSC Publishing. [Link]
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Crystal structure analysis, hirshfield surface study, quantum chemical studies, and molecular docking investigations of a novel Cu(II) complex of 4-amino-6-methoxypyrimidine-based ligand . ResearchGate. [Link]
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Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl) . PubMed. [Link]
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2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations . National Institutes of Health. [Link]
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Spectroscopic characterization and DFT calculation of 2-(4-METHOXYBENZYLOXY)-4-METHYLQUINOLINE . ResearchGate. [Link]
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Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes . PubMed Central. [Link]
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Methodological & Application
Navigating Organic Synthesis with Substituted Pyridines: A Guide to 5-Amino-2-methoxypyridin-4-ol and its Analogs
Senior Application Scientist Note: In the landscape of organic synthesis and drug discovery, substituted pyridines are foundational scaffolds. This guide addresses the specified topic of 5-Amino-2-methoxypyridin-4-ol . However, a comprehensive search of the scientific literature and chemical databases reveals that this specific substitution pattern is not a readily available or well-documented compound. Therefore, this document will first deduce the potential synthetic utility of this hypothetical molecule based on first principles of organic chemistry. Subsequently, it will provide detailed application notes and protocols for the closely related and commercially available reagent, 5-Amino-2-methoxypyridine , which serves as a valuable and versatile building block in its own right.
Part 1: The Hypothetical Utility of this compound
The structure of this compound incorporates three key functional groups on a pyridine ring: an amino group, a methoxy group, and a hydroxyl group. The interplay of these substituents would likely dictate its reactivity.
-
Nucleophilicity: The amino group at the 5-position would be a primary site for nucleophilic attack, enabling reactions such as acylation, alkylation, and participation in coupling reactions. The electron-donating nature of the methoxy and hydroxyl groups would enhance the nucleophilicity of the amino group.
-
Electrophilicity: The pyridine ring itself is electron-deficient, and this character would be somewhat modulated by the electron-donating substituents. The hydroxyl group at the 4-position (a pyridinol) can exist in equilibrium with its pyridone tautomer. This tautomerization could influence the aromaticity and reactivity of the ring.
-
Multi-functionality: The presence of three distinct functional groups would allow for selective and sequential reactions, making it a potentially valuable scaffold for building complex molecular architectures. For instance, the amino and hydroxyl groups could be selectively protected and deprotected to direct reactions to specific sites.
A plausible synthetic workflow for utilizing this hypothetical molecule is outlined below.
Caption: Hypothetical workflow for the selective functionalization of this compound.
Part 2: Application Notes and Protocols for 5-Amino-2-methoxypyridine
Given the absence of data on this compound, we will now focus on the well-characterized and synthetically useful analog, 5-Amino-2-methoxypyridine . This compound is a versatile intermediate in pharmaceutical and materials science research.[1][2]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 6628-77-9 | [3][4][5] |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Appearance | Yellow-brown to red liquid or low melting solid | [2] |
| Melting Point | 29-31 °C | [2][4] |
| Boiling Point | 85-90 °C at 1 mmHg | [2][4] |
| Solubility | Slightly soluble in water; soluble in chloroform and methanol | [2] |
Core Reactivity and Synthetic Applications
The primary reactive site of 5-Amino-2-methoxypyridine is the nucleophilic amino group.[1][2] This allows for a range of transformations, making it a key building block for more complex molecules.
The amino group readily undergoes acylation with acyl chlorides or carboxylic acids (using a coupling agent) to form the corresponding amides. These amides are often intermediates in the synthesis of bioactive molecules.
Protocol 1: Synthesis of N-(6-methoxypyridin-3-yl)acetamide
This protocol describes a standard acylation reaction using acetyl chloride.
Materials:
-
5-Amino-2-methoxypyridine
-
Acetyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 5-Amino-2-methoxypyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the acylation of 5-Amino-2-methoxypyridine.
In a similar fashion to acylation, the amino group can react with sulfonyl chlorides to form sulfonamides, which are important pharmacophores in many drug molecules.
5-Amino-2-methoxypyridine can serve as the amine component in palladium-catalyzed Buchwald-Hartwig amination reactions to form N-aryl or N-heteroaryl derivatives. This is a powerful method for constructing C-N bonds.
Protocol 2: Palladium-Catalyzed N-Arylation
This protocol provides a general procedure for the Buchwald-Hartwig coupling of 5-Amino-2-methoxypyridine with an aryl bromide.
Materials:
-
5-Amino-2-methoxypyridine
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), 5-Amino-2-methoxypyridine (1.2 eq), palladium catalyst (1-5 mol%), ligand (1-5 mol%), and base (1.4 eq).
-
Evacuate and backfill the tube with an inert atmosphere (repeat three times).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups at the 5-position.
Medicinal Chemistry Applications
5-Amino-2-methoxypyridine is a key intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the development of potent and selective PI3K inhibitors and high-affinity antagonists for the OX2 receptor.[2] The general reactivity of aminopyridines makes them valuable in constructing azaheterocycles.[6]
Safety and Handling
5-Amino-2-methoxypyridine is harmful if swallowed.[5] It is advisable to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
While this compound remains a hypothetical construct, an understanding of fundamental organic chemistry principles allows for the prediction of its potential synthetic utility. In practice, researchers and drug development professionals can leverage the rich and well-documented chemistry of its close analog, 5-Amino-2-methoxypyridine. The protocols and application notes provided herein offer a solid foundation for the use of this versatile building block in the synthesis of complex molecules for a range of applications.
References
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Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. [Link]
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Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. ResearchGate. [Link]
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Exploring 4-Amino-2-Methoxypyridine: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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-
Synthesis and structure-activity relationship of aminopyridines with substituted benzoxazoles as c-Met kinase inhibitors. PubMed. [Link]
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Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. ResearchGate. [Link]
-
Substitution, Reductive Amination, and Gabriel Synthesis!. YouTube. [Link]
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Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. sioc-journal.cn. [Link]
-
Short and Modular Synthesis of Substituted 2-Aminopyrroles. National Institutes of Health. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. [Link]
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(4-Amino-2-methoxypyrimidin-5-yl)methanol. MySkinRecipes. [Link]
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Application Notes & Protocols: The Aminomethoxypyridine Scaffold in Modern Drug Discovery
A Senior Application Scientist's Guide to Leveraging a Privileged Chemical Moiety
Editor's Note: Initial research into the specific compound "5-Amino-2-methoxypyridin-4-ol" yielded limited public data, suggesting it may be a novel or highly specialized molecule not yet extensively characterized in peer-reviewed literature. This guide, therefore, broadens the scope to the parent scaffold of aminomethoxypyridines . This chemical family is a cornerstone in medicinal chemistry, and the principles, applications, and protocols discussed herein are directly relevant and adaptable for the investigation of novel derivatives like this compound. We will explore the versatile applications of this scaffold, providing both high-level strategic insights and detailed, actionable laboratory protocols.
Part 1: The Strategic Value of the Aminomethoxypyridine Scaffold
The aminopyridine framework is considered a "privileged scaffold" in drug discovery. Its unique electronic and structural properties make it a versatile building block for synthesizing therapeutic agents across a wide range of diseases.[1] The presence of a pyridine ring, a methoxy group, and an amino group provides a rich pharmacophore with multiple points for interaction with biological targets.
Key Physicochemical & Pharmacophoric Features:
-
Hydrogen Bonding: The amino group and the pyridine nitrogen act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.
-
Aromatic System: The pyridine ring can engage in π-π stacking and hydrophobic interactions, crucial for binding affinity.
-
Modulation of pKa: The positions of the amino and methoxy substituents allow for fine-tuning of the molecule's basicity, which is critical for controlling solubility, cell permeability, and target engagement.
-
Metabolic Stability: The pyridine ring often imparts greater metabolic stability compared to more labile phenyl rings.
These features make the aminomethoxypyridine scaffold a valuable starting point for developing inhibitors of enzymes, modulators of receptors, and other therapeutic agents. Its utility has been demonstrated in the development of drugs for neurological disorders, cancer, and inflammatory conditions.[2][3]
Part 2: Core Applications in Drug Discovery
Inhibition of Nitric Oxide Synthase (NOS) in Inflammatory and Neurological Disorders
Causality and Rationale: Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS produce low levels of NO for physiological functions, iNOS is upregulated during inflammatory responses and can produce large, cytotoxic concentrations of NO.[4] Overproduction of NO by iNOS is implicated in the pathophysiology of chronic inflammation, sepsis, and neurodegenerative diseases.[4][5] Therefore, selective inhibition of iNOS over eNOS/nNOS is a key therapeutic strategy to mitigate inflammatory damage without disrupting normal physiological signaling.
The 2-aminopyridine scaffold has proven to be an excellent foundation for potent and selective iNOS inhibitors.[4][6] The amino group often forms a critical interaction with a glutamate residue in the active site of all NOS isoforms. Selectivity is achieved by modifying other positions on the pyridine ring to exploit subtle structural differences between the isoforms.[6]
Logical Workflow for iNOS Inhibitor Development
Caption: A typical workflow for discovering and validating selective iNOS inhibitors.
Kinase Inhibition in Oncology
The pyrimidine nucleus, a close structural relative of pyridine, is a well-established pharmacophore in oncology, particularly for the development of kinase inhibitors.[7] The same principles apply to the aminopyridine scaffold. Kinases play a central role in cell signaling pathways that control proliferation, survival, and migration. Dysregulation of kinase activity is a hallmark of many cancers.
Aminopyridine derivatives can be designed to compete with ATP for the kinase hinge region, a critical part of the enzyme's active site. The scaffold's hydrogen bonding capabilities are ideal for forming key interactions in this region. For instance, derivatives of the related thienopyrimidine scaffold have shown potent inhibition of Aurora and B-Raf kinases, which are important targets in cancer therapy.[8] This highlights the potential of aminopyridine-based compounds in developing novel anticancer agents.[9][10]
Applications in Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are multifactorial, involving oxidative stress, neuroinflammation, and protein aggregation.[11][12] The aminopyridine scaffold is being explored for multi-target-directed ligands that can address several of these pathological processes simultaneously.[11]
For example, beyond iNOS inhibition which tackles neuroinflammation, pyridine derivatives can be designed to modulate N-methyl-D-aspartate (NMDA) receptors, which are involved in excitotoxicity, a key mechanism of neuronal cell death.[5] The versatility of the scaffold allows for the creation of hybrid molecules that might, for instance, combine an antioxidant moiety with a receptor-modulating aminopyridine core.
Part 3: Experimental Protocols
Protocol: In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This protocol describes a robust method to determine the 50% inhibitory concentration (IC₅₀) of a test compound against murine iNOS. The assay measures the production of nitrite, a stable oxidation product of NO, using the Griess reagent.
Principle: Activated macrophage cell lysate or recombinant iNOS is incubated with the substrate L-arginine and necessary co-factors. In the presence of an inhibitor, the enzymatic conversion of L-arginine to L-citrulline and NO is reduced. The amount of NO produced is quantified by reacting the supernatant with Griess reagent, which forms a colored azo dye detectable at 540 nm.
Materials & Reagents:
-
Test Compounds (e.g., this compound derivatives) dissolved in DMSO.
-
Recombinant murine iNOS enzyme.
-
L-arginine solution.
-
NADPH solution.
-
(6R)-Tetrahydro-L-biopterin (BH4) solution.
-
Assay Buffer (e.g., HEPES buffer, pH 7.4).
-
Griess Reagent (Solution A: Sulfanilamide in HCl; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium Nitrite (for standard curve).
-
96-well microplates.
-
Plate reader capable of measuring absorbance at 540 nm.
-
Known selective iNOS inhibitor (e.g., 1400W) as a positive control.[4]
Step-by-Step Methodology:
-
Prepare Nitrite Standard Curve:
-
Perform serial dilutions of a sodium nitrite stock solution in assay buffer to create standards ranging from 0 µM to 100 µM.
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
-
Prepare Assay Plate:
-
Add 40 µL of assay buffer to all experimental wells.
-
Add 5 µL of test compound dilutions (in DMSO) to the appropriate wells. Final DMSO concentration should be ≤1%.
-
Add 5 µL of DMSO to control (100% activity) and blank wells.
-
-
Initiate Enzymatic Reaction:
-
Prepare an enzyme master mix containing iNOS, L-arginine, NADPH, and BH4 in assay buffer.
-
Add 50 µL of the master mix to all wells except the blanks (add 50 µL of assay buffer to blanks).
-
Incubate the plate at 37°C for 60 minutes.
-
-
Quantify Nitrite Production:
-
Add 50 µL of Griess Reagent Solution A to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the plate at 540 nm.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Use the nitrite standard curve to calculate the concentration of nitrite in each well.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation System:
-
The positive control inhibitor (1400W) should yield an IC₅₀ value consistent with literature reports.
-
The Z'-factor for the assay (a measure of statistical effect size) should be ≥ 0.5, indicating a robust and reliable assay.
Protocol: General Workflow for Assessing Anticancer Activity
This workflow outlines the initial steps to evaluate the potential of aminopyridine derivatives as anticancer agents using a cancer cell line model (e.g., HCT116 colon cancer cells).[9]
General Workflow for Anticancer Screening
Caption: A streamlined workflow for the initial in vitro evaluation of a novel compound's anticancer properties.
A. Cell Viability Assay (MTT Protocol):
-
Seed Cells: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat Cells: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 72 hours.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm.
-
Analyze: Calculate the concentration that causes 50% growth inhibition (GI₅₀) from the dose-response curve.
Part 4: Data Presentation
Table 1: Physicochemical Properties and Applications of Representative Aminopyridine Scaffolds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area | Reference(s) |
| 5-Amino-2-methoxypyridine | 6628-77-9 | C₆H₈N₂O | 124.14 | Pharmaceutical building block, neurological disorders | [1][13] |
| 4-Amino-2-methoxypyridine | 20265-39-8 | C₆H₈N₂O | 124.14 | Organic synthesis intermediate, pharmaceuticals | [2][14] |
| 2-Amino-4-methylpyridine | 695-34-1 | C₆H₈N₂ | 108.14 | NOS inhibitor scaffold, chemical synthesis | [4][15] |
| 4-Amino-5-methylpyridin-2-ol | 95306-64-2 | C₆H₈N₂O | 124.14 | Key starting material for Finerenone, antioxidant | [16] |
Part 5: Conclusion & Future Directions
The aminomethoxypyridine scaffold is a proven and powerful platform for the discovery of novel therapeutics. Its versatility allows for the development of targeted agents against a host of diseases, from cancer to neurodegeneration. While direct data on this compound is sparse, the established importance of the broader chemical family provides a strong rationale for its investigation. The protocols and strategic workflows outlined in this guide offer a validated starting point for researchers and drug development professionals to unlock the therapeutic potential of this and other novel aminopyridine derivatives. Future work should focus on synthesizing and profiling such novel derivatives against diverse biological targets to continue expanding the therapeutic utility of this remarkable scaffold.
References
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Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers - PMC. [Link]
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Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC - PubMed Central. [Link]
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Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC - PubMed Central. [Link]
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5-Amino-2-methoxypyridine - the NIST WebBook. [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
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2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central. [Link]
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4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs. [Link]
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2-Methoxypyridin-4-amine | C6H8N2O | CID 280891 - PubChem. [Link]
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In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. [Link]
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Neurobiology Research on Neurodegenerative Disorders - MDPI. [Link]
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Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes. [Link]
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Development and Evaluation of 2-Amino-7-Fluorophenazine 5,10-Dioxide Polymeric Micelles as Antitumoral Agents for 4T1 Breast Cancer - MDPI. [Link]
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC - NIH. [Link]
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2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed. [Link]
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Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC - PubMed Central. [Link]
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2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. [Link]
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Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed. [Link]
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- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
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Strategic N-Alkylation of 5-Amino-2-methoxypyridin-4-ol: A Guide for Synthetic and Medicinal Chemists
An Application and Protocol Guide
Authored by: Gemini, Senior Application Scientist
Abstract
N-alkylated 5-amino-2-methoxypyridin-4-ol scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The strategic introduction of alkyl groups onto the nitrogen atom allows for the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of robust and reproducible methodologies for the N-alkylation of the exocyclic amino group of this compound. We will explore two primary synthetic strategies: classical direct alkylation via SN2 reaction and controlled reductive amination. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to empower researchers to successfully synthesize these valuable compounds.
Introduction: The Importance of the Target Scaffold
The pyridinol core is a privileged scaffold in drug discovery. The specific molecule, this compound, presents a unique synthetic challenge due to its multiple nucleophilic sites: the C5-amino group, the C4-hydroxyl group, and the pyridine ring nitrogen. Uncontrolled alkylation can lead to a mixture of N-alkylated, O-alkylated, and quaternary pyridinium salt products. Therefore, a carefully chosen strategy is paramount to ensure selective functionalization of the C5-amino group. This guide focuses on methods designed to favor the desired N-alkylation, a key transformation for building libraries of analogues for structure-activity relationship (SAR) studies.
Overview of Synthetic Strategies
Two principal and reliable methods for the N-alkylation of aromatic amines are direct alkylation and reductive amination. The choice between them depends on the desired product, the nature of the alkyl group to be introduced, and the scale of the synthesis.
-
Direct Alkylation with Alkyl Halides: This is a classical nucleophilic substitution reaction where the amine's lone pair of electrons attacks an alkyl halide, displacing the halide leaving group.[1][2] While straightforward, it carries the risk of over-alkylation to form tertiary amines and quaternary salts.[3] Regioselectivity between the amine, the hydroxyl group, and the pyridine nitrogen must also be carefully managed, typically through the choice of base and reaction conditions.
-
Reductive Amination: This powerful and highly selective method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[4] This approach is generally preferred for mono-alkylation as the product secondary amine is typically less reactive than the starting primary amine under the reaction conditions, preventing over-alkylation.[3]
Methodology 1: Direct N-Alkylation with Alkyl Halides
This method relies on the direct reaction between this compound and an electrophilic alkyl source, such as an alkyl iodide or bromide. The success of this approach hinges on enhancing the nucleophilicity of the target amino group while minimizing side reactions.
Causality and Experimental Design:
-
Base Selection: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is employed. Its primary role is to deprotonate the most acidic proton, which in this case is the C4-hydroxyl group. This prevents the formation of HCl or HBr during the reaction, which would protonate the starting amine and shut down its reactivity. While O-alkylation is a possibility, the exocyclic amino group often remains sufficiently nucleophilic to compete effectively for the alkyl halide, especially at moderate temperatures.
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is ideal. It effectively dissolves the starting materials and the inorganic base while favoring the SN2 reaction mechanism without participating in the reaction.[5]
-
Controlling Over-Alkylation: Using a slight excess (1.0-1.2 equivalents) of the alkylating agent can help drive the reaction to completion without significantly promoting the formation of the dialkylated product. Reaction temperature and time are also critical parameters to monitor.
Experimental Protocol: Synthesis of 5-(Ethylamino)-2-methoxypyridin-4-ol
Materials and Equipment:
-
This compound
-
Iodoethane (or Bromoethane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF.
-
Stirring: Stir the resulting suspension at room temperature for 15-20 minutes.
-
Addition of Alkylating Agent: Add iodoethane (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to 50-60 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-(ethylamino)-2-methoxypyridin-4-ol.
Workflow Diagram: Direct Alkylation
Caption: Workflow for Direct N-Alkylation.
Methodology 2: Reductive Amination
Reductive amination is a superior method for achieving selective mono-alkylation.[3] The reaction proceeds via the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective hydride reagent.
Causality and Experimental Design:
-
Reagent Selection: The key is to use a reducing agent that is powerful enough to reduce the imine intermediate but not so reactive that it reduces the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[4][6] It is less reactive than sodium borohydride (NaBH₄) and tolerates the slightly acidic conditions often used to promote imine formation.[4]
-
One-Pot Procedure: This reaction is conveniently performed as a "one-pot" synthesis. The amine, aldehyde/ketone, and reducing agent are all mixed together. The formation of the imine and its subsequent reduction occur in the same reaction vessel, which is highly efficient.[7]
-
Solvent and Additives: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. A small amount of acetic acid is often added to catalyze the formation of the imine intermediate by protonating the carbonyl oxygen, making it more electrophilic.
Experimental Protocol: Synthesis of 5-(Benzylamino)-2-methoxypyridin-4-ol
Materials and Equipment:
-
This compound
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator and chromatography equipment
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in DCE.
-
Carbonyl Addition: Add benzaldehyde (1.05 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The addition may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material and imine intermediate by TLC or LC-MS.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 5-(benzylamino)-2-methoxypyridin-4-ol.
Mechanism and Workflow Diagram: Reductive Amination
Caption: Simplified Mechanism of Reductive Amination.
Data Summary and Comparison
The choice of methodology can significantly impact the reaction outcome. The following table summarizes key parameters for the two discussed protocols.
| Parameter | Direct Alkylation | Reductive Amination |
| Alkyl Source | Alkyl Halides (R-X) | Aldehydes (R-CHO), Ketones |
| Key Reagent | K₂CO₃ (Base) | NaBH(OAc)₃ (Reducing Agent) |
| Selectivity | Risk of O- and poly-alkylation | Excellent for mono-N-alkylation |
| Byproducts | Halide Salts (e.g., KX) | Borate salts, water |
| Generality | Good for simple alkyl groups | Broad; depends on aldehyde/ketone availability |
| Conditions | Often requires heating | Typically Room Temperature |
Troubleshooting and Field Insights
-
Low Yield in Direct Alkylation: If the reaction stalls, it may be due to insufficient base or inactivation of the amine by protonation. Ensure reagents are anhydrous. A stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) can sometimes improve yields.
-
O-Alkylation as a Major Side Product: This suggests the phenoxide formed is more reactive than the amine. Running the reaction at a lower temperature may favor N-alkylation. Alternatively, protection of the hydroxyl group (e.g., as a silyl ether) prior to alkylation may be necessary, followed by a deprotection step.
-
Slow Reductive Amination: For sterically hindered amines or less reactive ketones, the reaction may be sluggish. Gentle heating (e.g., to 40 °C) can accelerate imine formation. The use of molecular sieves can also help by removing the water formed during imine formation, driving the equilibrium forward.
-
Purification Challenges: The final products are often polar. A mobile phase for column chromatography containing a small percentage of methanol or ammonia in DCM/EtOAc may be required to elute the product effectively.
Conclusion
The N-alkylation of this compound is a critical transformation for generating novel chemical entities for drug discovery. Both direct alkylation and reductive amination are viable and effective methods. Reductive amination generally offers superior control and selectivity for producing mono-alkylated secondary amines and is often the preferred method in a research setting. By understanding the chemical principles behind each protocol and carefully controlling the reaction parameters, researchers can efficiently and reliably synthesize the desired N-alkylated pyridinol derivatives.
References
-
Doğanç, F. & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
- Qingdao Huahe Pharmaceutical Technology Co ltd. (2021).
-
Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. [Link]
-
E-Katchi, L. I., et al. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1263. [Link]
-
Wikipedia contributors. (2023). Amine alkylation. Wikipedia, The Free Encyclopedia. [Link]
-
Katritzky, A. R., et al. (2005). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. Arkivoc, 2005(7), 89-96. [Link]
-
Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 19(3), 3348-3361. [Link]
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]
-
Abdel-Wahab, B. F., et al. (2015). Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
LibreTexts. (2020). Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
-
LibreTexts. (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
-
Organic Chemistry Reference. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
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- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols: 5-Amino-2-methoxypyridin-4-ol as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Amino-2-methoxypyridin-4-ol in Medicinal Chemistry
Substituted pyridines are fundamental building blocks in the synthesis of a vast array of pharmaceutical agents and functional materials. Among these, this compound stands out as a particularly valuable precursor due to its unique arrangement of functional groups: a nucleophilic amino group, a hydroxyl group that can influence reactivity and solubility, and a methoxy group that can modulate electronic properties. This trifunctional scaffold provides a versatile platform for the construction of complex heterocyclic systems, most notably fused pyrimidines such as the pyrido[4,3-d]pyrimidines.
The pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a number of compounds with diverse biological activities, including kinase inhibitors for cancer therapy, highlighting the importance of efficient synthetic routes to this class of molecules.[1][2][3] This guide provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a key heterocyclic derivative, offering insights into the underlying chemical principles and experimental best practices.
Synthesis of the Precursor: this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. The general strategy involves the introduction of a nitro group at the 5-position of a suitable 2-methoxypyridin-4-ol precursor, followed by reduction of the nitro group to the desired amine.
Protocol 1: Synthesis of 2-Methoxy-5-nitropyridin-4-ol
This protocol is adapted from established procedures for the nitration of pyridinols and subsequent methoxylation of related chloro-nitro-pyridines.[4][5][6]
Materials:
-
2-Chloro-5-nitropyridin-4-ol
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Methoxylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-5-nitropyridin-4-ol (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).
-
To this solution, carefully add sodium methoxide (1.1-1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add water and adjust the pH to ~6 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methoxy-5-nitropyridin-4-ol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Protocol 2: Reduction of 2-Methoxy-5-nitropyridin-4-ol to this compound
The reduction of the nitro group can be accomplished using various methods, with catalytic hydrogenation being a clean and efficient option.
Materials:
-
2-Methoxy-5-nitropyridin-4-ol
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-methoxy-5-nitropyridin-4-ol (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or use a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The product can be purified by recrystallization or column chromatography if necessary.
Application in Heterocyclic Synthesis: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and widely used method for the construction of 4-hydroxyquinoline and related fused heterocyclic systems.[7][8][9][10][11] The reaction proceeds via the condensation of an aniline (or in this case, an aminopyridine) with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization.
Protocol 3: Synthesis of 6-Methoxy-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione
This protocol details the application of the Gould-Jacobs reaction to this compound for the synthesis of a key pyrido[4,3-d]pyrimidine derivative.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
High-boiling inert solvent (e.g., Dowtherm A or diphenyl ether)
-
Ethanol
-
Round-bottom flask with a distillation head and a reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Condensation: In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Heat the mixture to 120-130 °C for 1-2 hours. During this time, ethanol will be formed as a byproduct and can be removed by distillation.
-
Thermal Cyclization: To the crude intermediate from the previous step, add a high-boiling solvent such as Dowtherm A (5-10 mL per gram of the intermediate).
-
Heat the mixture to a vigorous reflux (approximately 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Work-up and Purification: The precipitated solid can be collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove the high-boiling solvent, and then dried. Further purification can be achieved by recrystallization.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Expected) |
| 2-Methoxy-5-nitropyridin-4-ol | C₆H₆N₂O₄ | 170.12 | ¹H NMR: Signals for aromatic protons and methoxy group. IR: Strong absorptions for NO₂ and OH groups. |
| This compound | C₆H₈N₂O₂ | 140.14 | ¹H NMR: Appearance of a broad signal for the NH₂ group, upfield shift of aromatic protons. IR: Appearance of N-H stretching bands, disappearance of NO₂ bands. |
| 6-Methoxy-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione | C₉H₇N₃O₄ | 221.17 | ¹H NMR: Signals for the pyridone and pyrimidinedione protons. IR: Characteristic C=O stretching frequencies for the dione system. |
Visualization of Synthetic Pathways
Synthesis of this compound
Caption: Experimental workflow for the Gould-Jacobs reaction.
References
-
PrepChem. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Available from: [Link]
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
ResearchGate. Gould-Jacobs reaction | Request PDF. Available from: [Link]
-
PMC - PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
PMC - PubMed Central. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]
-
Chem-Impex. 4-Amino-2-methoxy-5-nitropyridine. Available from: [Link]
-
ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Available from: [Link]
-
ResearchGate. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Available from: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
- Google Patents. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
-
Ovid. Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review. Available from: [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available from: [Link]
-
ResearchGate. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Available from: [Link]
-
PMC - PubMed Central. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Available from: [Link]
-
Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Available from: [Link]
-
ACS Publications. Synthesis and Biological Activity of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines as Phosphodiesterase Type 4 Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]
-
RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]
-
NIH. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). Available from: [Link]
-
PrepChem.com. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Available from: [Link]
-
PMC - PubMed Central. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]
- Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. ablelab.eu [ablelab.eu]
Application Notes and Protocols for 5-Amino-2-methoxypyridin-4-ol: A Guide to Handling a Novel Research Chemical
Senior Application Scientist Note: The following document provides a comprehensive guide for the safe handling and use of 5-Amino-2-methoxypyridin-4-ol. Crucially, this compound is not well-characterized in publicly available literature, and specific safety, toxicity, and reactivity data are absent. Therefore, this guide is built upon foundational principles of chemical safety, risk assessment, and inferred properties from its structural motifs. All researchers must treat this compound as potentially hazardous and conduct a thorough, documented risk assessment before commencing any experimental work. [1][2]
Compound Overview and Inferred Hazard Analysis
This compound is a substituted pyridine derivative. Its structure comprises a pyridine ring with an amino (-NH₂), a methoxy (-OCH₃), and a hydroxyl (-OH) group. In the absence of specific data, a conservative hazard assessment must be derived from the toxicological and chemical properties of these functional groups.
-
Aminopyridine Moiety: Aminopyridines as a class of compounds can exhibit significant toxicity. For instance, 4-Aminopyridine is known to be fatal if swallowed and causes skin and eye irritation.[3] General safety data for aminopyridine derivatives indicates potential for acute oral and dermal toxicity.[4][5] It is prudent to assume that this compound may possess similar toxicological properties.
-
Pyridinol (Hydroxypyridine) Moiety: The hydroxyl group attached to the pyridine ring gives the molecule properties analogous to phenols. Hydroxypyridines can cause skin, eye, and respiratory system irritation.[6][7] Chronic effects of many hydroxypyridines have not been fully investigated, warranting caution.[6]
-
Reactivity Profile: The amino group provides a nucleophilic center, while the pyridinol structure may be sensitive to oxidation. The compound should be considered potentially reactive with strong oxidizing agents, strong acids, and acid chlorides.[7]
Inferred Physicochemical Properties: Based on its structure, the compound is likely a solid at room temperature. The presence of both amino and hydroxyl groups may allow for some aqueous solubility, but this should be determined empirically on a small scale. It may also be soluble in polar organic solvents like methanol or DMSO.[6]
| Property | Inferred Characteristic | Rationale |
| Physical State | Solid | Based on analogous substituted pyridines. |
| Toxicity | Potentially High. Assume toxic if swallowed, in contact with skin, or inhaled. | Based on the known hazards of aminopyridines.[3][4][5] |
| Irritancy | Potentially Severe. Assume corrosive/irritating to skin, eyes, and respiratory tract. | Based on hazards of aminopyridines and hydroxypyridines.[3][6][8] |
| Stability | May be sensitive to air, light, and heat. | Common for complex organic molecules, especially with amino and hydroxyl groups. |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, Methanol). Aqueous solubility is unknown and must be tested. | General characteristic of functionalized organic compounds. |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides. | Based on the reactivity of amino and hydroxyl functional groups.[7] |
Mandatory Risk Assessment and Engineering Controls
Given the unknown nature of this compound, a rigorous risk assessment is the most critical step before any handling.[9] All work must be conducted under the assumption that the material is hazardous.[2]
Risk Assessment Workflow
The following workflow must be completed and documented before proceeding with any experiment.
Caption: Mandatory risk assessment workflow for uncharacterized chemicals.
Engineering Controls
-
Primary Control: All handling of this compound, including weighing, transfers, and solution preparation, must be performed within a certified chemical fume hood or a glove box to prevent inhalation of dust or vapors.[2][10]
-
Ventilation: Ensure the laboratory is well-ventilated. Mechanical exhaust is required.[10]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory.[11]
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles are required. A face shield should be worn over goggles if there is a significant splash hazard.[2]
-
Hand Protection: Use chemically resistant gloves. Given the lack of specific permeation data, double-gloving with two different materials (e.g., an inner nitrile glove and an outer butyl or Viton glove) is recommended. Gloves must be inspected before use and changed immediately upon contamination.[12]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with appropriate cartridges must be used. All respirator use must be in accordance with a formal respiratory protection program.
Storage and Handling Protocols
Storage
-
Store in a tightly sealed, clearly labeled container. The label should include the chemical name, any known hazard pictograms (based on inferred hazards), and the date received.[1][2]
-
Keep in a cool, dry, dark, and well-ventilated area.[10]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][7]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[2]
General Handling
-
Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Transport the chemical in a sealed, labeled container within a secondary, shatter-proof carrier.[11]
-
Avoid creating dust. Use appropriate weighing techniques (e.g., weighing on glassine paper or in a tared vial within the fume hood).
Protocol: Preparation of a Stock Solution
This protocol outlines a general procedure for preparing a stock solution. The choice of solvent and concentration must be determined by the specific experimental needs. Always begin with a small-scale solubility test.
Objective: To safely prepare a stock solution of this compound at a target concentration.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, Methanol, Ethanol)
-
Volumetric flask with stopper
-
Analytical balance
-
Spatula, weighing paper/boat
-
Pipettes
-
Secondary containment tray
Workflow for Solution Preparation
Caption: General workflow for preparing a solution of a research chemical.
Step-by-Step Methodology
-
Preparation: Don all required PPE (lab coat, double gloves, safety goggles). Prepare the work area inside a chemical fume hood by laying down absorbent bench paper.
-
Calculation: Calculate the mass of this compound required to achieve the desired concentration and volume.
-
Weighing: Inside the fume hood, place a weigh boat on the analytical balance and tare it. Carefully transfer the calculated mass of the compound to the weigh boat. Avoid generating dust. Record the exact mass.
-
Dissolution: a. Place the appropriate volumetric flask inside a secondary container (e.g., a beaker). b. Carefully transfer the weighed solid into the flask. A powder funnel may be used. c. Add approximately half of the final required volume of the chosen solvent to the flask. d. Stopper the flask and gently swirl. If the solid does not dissolve readily, use a vortex mixer or an ultrasonic bath to aid dissolution. Do not heat without first assessing the thermal stability of the compound. e. Once the solid is fully dissolved, carefully add the solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask. f. Re-stopper the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a properly labeled storage bottle. The label must include the compound name, concentration, solvent, preparation date, and your initials. Store under the conditions determined during the risk assessment (e.g., refrigerated, protected from light).
-
Cleanup: Dispose of all contaminated materials (weigh boats, gloves, bench paper) in the designated solid hazardous waste container. Clean the work area thoroughly.
Spill and Waste Disposal
-
Spill Response:
-
Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, carefully sweep it up with a brush and dustpan and place it in a sealed container for disposal. Do not create dust.[3]
-
Minor Spill (Liquid): Absorb with a spill pillow or inert absorbent material (e.g., vermiculite). Place the contaminated absorbent in a sealed container for disposal.
-
Major Spill: Evacuate the area immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department. Prevent entry to the area.
-
-
Waste Disposal:
References
-
4-aminopyridine - Sdfine. (n.d.). Retrieved January 28, 2026, from [Link]
-
Unknown Chemicals - Environmental Health and Safety - Purdue University. (n.d.). Retrieved January 28, 2026, from [Link]
-
Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). LabManager. Retrieved January 28, 2026, from [Link]
-
Chemical Safety Guide, 5th Ed. (n.d.). Office of Research Services. Retrieved January 28, 2026, from [Link]
-
Unknown Chemical Guidance - UT Tyler. (n.d.). The University of Texas at Tyler. Retrieved January 28, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]
-
Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Nevada, Reno. Retrieved January 28, 2026, from [Link]
-
Guidelines for the Safe Handling of Unknown Chemicals. (2023, September 21). University of Pittsburgh. Retrieved January 28, 2026, from [Link]
-
Organic Preparations (CHEM-345) Laboratory Manual. (2024, August 25). Jouf University. Retrieved January 28, 2026, from [Link]
-
Guidelines and Laboratory Protocols of Organic Chemistry. (n.d.). Danylo Halytsky Lviv National Medical University. Retrieved January 28, 2026, from [Link]
-
Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). Aditya Pharmacy College. Retrieved January 28, 2026, from [Link]
-
Quick Guide to Risk Assessment for Hazardous Chemicals. (n.d.). Worcester Polytechnic Institute. Retrieved January 28, 2026, from [Link]
-
Sample Preparation Guide for Synthetic Organic Chemicals. (n.d.). Shared Research Facilities. Retrieved January 28, 2026, from [Link]
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- 9. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-2-methoxypyridin-4-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methoxypyridin-4-ol. Our focus is to empower you with actionable troubleshooting strategies and a robust understanding of the critical process parameters to consistently achieve high yields and purity.
Introduction: A Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to maximize yield and minimize impurity formation. A common and effective synthetic route involves the nitration of a suitable precursor to introduce the nitro group at the 5-position, followed by a critical reduction step to yield the desired amino functionality. This guide will dissect each stage of this process, offering insights into potential challenges and their resolutions.
A prevalent synthetic pathway commences with the preparation of a 2-methoxy-5-nitropyridin-4-ol intermediate, which is subsequently reduced to the final product. The efficiency of the final reduction step is paramount for the overall success of the synthesis.
Visualizing the Synthetic Pathway
Caption: A general workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis, providing detailed explanations and actionable solutions.
Part 1: Synthesis of the Nitro-Precursor (2-methoxy-5-nitropyridin-4-ol)
Q1: What are the common challenges during the nitration step?
A1: The primary challenges in the nitration of pyridin-4-ol derivatives are achieving regioselectivity and preventing over-nitration. The electron-donating methoxy group at the 2-position and the hydroxyl group at the 4-position direct the electrophilic nitration. However, harsh reaction conditions can lead to the formation of dinitro- or other undesired byproducts.
Troubleshooting Guide: Nitration Step
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Nitro-Precursor | Incomplete reaction or decomposition of starting material. | Carefully control the reaction temperature, typically maintaining it between 10-15°C during the addition of the nitrating agent.[1] Ensure the use of a suitable nitrating mixture, such as a cold mixture of concentrated nitric and sulfuric acids.[1] |
| Formation of Impurities | Over-nitration or side reactions. | Use a precise molar ratio of the nitrating agent. Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction upon completion. |
| Difficulty in Isolating the Product | Product solubility in the reaction mixture. | After the reaction is complete, carefully pour the mixture onto ice to precipitate the product.[1] The resulting precipitate can then be collected by filtration. |
Part 2: The Critical Reduction of the Nitro Group
The reduction of the nitro group to an amine is the most critical step for maximizing the overall yield. Catalytic hydrogenation is a widely used and effective method.[2][3]
Q2: Which catalyst is best suited for the reduction of the nitro group on the pyridine ring?
A2: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups.[2][3] It generally provides high yields and good selectivity, leaving other functional groups on the pyridine ring intact.[3] Raney nickel is another viable option.
Q3: My catalytic hydrogenation is sluggish or incomplete. What are the possible reasons and how can I troubleshoot this?
A3: Several factors can lead to an inefficient hydrogenation. These include catalyst deactivation (poisoning), poor substrate solubility, insufficient hydrogen pressure, or suboptimal reaction temperature.
Troubleshooting Guide: Catalytic Hydrogenation
| Issue | Potential Cause | Recommended Solution |
| Stalled or Incomplete Reaction | Catalyst Poisoning: Trace impurities in the substrate or solvent (e.g., sulfur or halide compounds) can poison the catalyst. | Purify the nitro-precursor carefully before the reduction step. Use high-purity solvents. If poisoning is suspected, filter the reaction mixture and add fresh catalyst.[4] |
| Poor Substrate Solubility: The substrate must be well-dissolved for efficient contact with the catalyst. | Choose a solvent that fully dissolves the nitro-precursor. Common solvents for hydrogenation include methanol, ethanol, and ethyl acetate. If solubility is an issue in a single solvent, a mixture of solvents can be tested. | |
| Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient for complete reduction. | If using a balloon for the hydrogen atmosphere, ensure there are no leaks. For more challenging reductions, consider using a high-pressure reactor (e.g., a Parr shaker).[4] | |
| Suboptimal Temperature: The reaction rate is temperature-dependent. | Most hydrogenations are run at room temperature. However, gentle warming (e.g., to 40-50°C) can sometimes increase the reaction rate. Monitor for potential side reactions at elevated temperatures. | |
| Formation of Side Products | Over-reduction of the pyridine ring or other functional groups. | Pd/C is generally selective for the nitro group. However, if over-reduction is observed, consider using a milder reducing agent such as iron powder in acetic acid or tin(II) chloride.[2] |
Experimental Protocol: Catalytic Hydrogenation of 2-methoxy-5-nitropyridin-4-ol
-
Preparation: In a suitable hydrogenation vessel, dissolve the 2-methoxy-5-nitropyridin-4-ol in a high-purity solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with nitrogen or argon, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Part 3: Purification and Handling of this compound
Q4: What is the best method to purify the final product?
A4: The crude product can often be purified by recrystallization from a suitable solvent system. For challenging purifications, cation-exchange chromatography can be a highly effective method for separating aminopyridine derivatives from non-basic impurities.[5]
Q5: How stable is this compound and what are the optimal storage conditions?
A5: Aminopyridine derivatives are generally stable compounds. Studies on similar compounds have shown good stability for extended periods when stored as a dry powder at room temperature or under refrigeration.[6] However, like many amines, they can be susceptible to oxidation, which may lead to discoloration over time. For long-term storage, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Key Process Parameters Summary
| Parameter | Step 1: Nitration | Step 2: Reduction (Catalytic Hydrogenation) |
| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 10% Pd/C, Hydrogen Gas |
| Solvent | Sulfuric Acid | Methanol, Ethanol, Ethyl Acetate |
| Temperature | 10-15°C | Room Temperature (can be gently warmed) |
| Pressure | Atmospheric | 1-4 atm (or higher if needed) |
| Typical Yield | Moderate to High | High |
| Critical to Monitor | Temperature, Molar Ratios | Reaction Completion, Catalyst Activity |
Visualizing Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield issues.
References
- Nitro Reduction - Common Conditions. (n.d.).
-
Exploring the Chemical Reactivity and Transformations of 2-Chloro-4-methoxy-5-nitropyridine. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. (n.d.).
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1990). PubMed. Retrieved from [Link]
-
Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). PMC - NIH. Retrieved from [Link]
-
Synthesis of 2-methoxy-4-methyl-5-nitropyridine - PrepChem.com. (n.d.). Retrieved from [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. Retrieved from [Link]
- CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents. (n.d.).
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (2001). SEFH. Retrieved from [Link]
-
Short and Modular Synthesis of Substituted 2-Aminopyrroles. (2018). PMC - NIH. Retrieved from [Link]
-
Purification of DNA Oligonucleotides using Anion Exchange Chromatography. (2023, April 10). YouTube. Retrieved from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022). PMC - PubMed Central. Retrieved from [Link]
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry. (2015, July 2). Reddit. Retrieved from [Link]
-
One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. (2011). NIH. Retrieved from [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Wordpress. Retrieved from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. Retrieved from [Link]
-
Hydrogenation troubleshooting : r/Chempros. (2023, February 17). Reddit. Retrieved from [Link]
-
Synthesis of 3-Methoxy-5-Nitro-2-Pyridone - PrepChem.com. (n.d.). Retrieved from [Link]
-
4-methoxy-5-nitropyridin-2-ol - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Nature. Retrieved from [Link]
-
2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. (2010). PubMed Central. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sefh.es [sefh.es]
Common side products in 5-Amino-2-methoxypyridin-4-ol reactions and their removal
Introduction
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Amino-2-methoxypyridin-4-ol. Due to the limited direct literature on this specific multisubstituted pyridine, this guide synthesizes information based on the known reactivity of its constituent functional groups: the amino, methoxy, and hydroxyl moieties on a pyridine core. Understanding the interplay of these groups is crucial for anticipating and mitigating the formation of common side products, thereby ensuring the desired reaction outcomes and simplifying purification processes.
This resource provides a troubleshooting framework in a question-and-answer format to address specific challenges you may encounter during your experiments. It offers insights into the causality behind the formation of side products and provides actionable protocols for their removal.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing multiple spots on my TLC after an acylation reaction. What are the likely side products?
When performing an acylation (e.g., with an acyl chloride or anhydride) on this compound, you are targeting the amino group. However, several side reactions can occur due to the presence of other nucleophilic sites.
Likely Side Products:
-
O-acylation: The hydroxyl group at the 4-position is also nucleophilic and can be acylated, leading to the formation of an ester. This is a common competing reaction.
-
N,O-diacylation: If the reaction conditions are harsh or an excess of the acylating agent is used, both the amino and hydroxyl groups can be acylated.
-
Over-acylation of the amino group: While less common, it is possible for some acylating agents to react further with the initially formed amide under forcing conditions.
-
Ring N-acylation: Although the pyridine nitrogen is a weaker nucleophile, under certain conditions, it can be acylated, forming a pyridinium salt.
Causality: The relative nucleophilicity of the amino and hydroxyl groups plays a key role. The amino group is generally a stronger nucleophile than the hydroxyl group, but this can be influenced by the solvent and the pH of the reaction mixture.
Troubleshooting Flowchart:
Caption: Tautomeric equilibrium of 4-hydroxypyridine.
Strategies to Control Tautomerism:
-
Protecting Groups: Protecting the hydroxyl group as an ether (e.g., benzyl or silyl ether) can "lock" the molecule in the hydroxypyridine form, allowing for selective reactions at other sites.
-
Solvent Choice: The equilibrium can be shifted by changing the solvent. Aprotic solvents may favor the hydroxypyridine form, while protic solvents can stabilize the pyridone tautomer through hydrogen bonding. [1]* pH Control: The reaction pH can influence the tautomeric equilibrium. Basic conditions will deprotonate the hydroxyl group, favoring the pyridinolate form, which may have different reactivity.
FAQ 4: How can I effectively purify my final product from unreacted starting material and polar side products?
The presence of multiple polar functional groups in this compound and its derivatives can make purification challenging.
Purification Strategies:
| Technique | Description | Best For Removing |
| Column Chromatography | Using silica gel with a gradient elution of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). | A wide range of side products with different polarities. [2][3] |
| Acid-Base Extraction | Exploiting the basicity of the amino group and the pyridine nitrogen. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase is basified to re-extract the product into an organic solvent. | Non-basic or weakly basic impurities. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Small amounts of impurities that have different solubilities than the desired product. |
| Cation-Exchange Chromatography | Particularly useful for separating aminopyridine derivatives from other compounds. [4] | Polar, non-basic impurities and separating closely related aminopyridine derivatives. |
Experimental Protocol: Purification by Column Chromatography
-
Slurry Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane) and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Start eluting with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC to isolate the desired product.
Summary of Potential Side Products and Removal Methods
| Reaction Type | Potential Side Product(s) | Primary Removal Method(s) |
| Acylation | O-acylated product, Di-acylated product | Mild basic hydrolysis, Column chromatography |
| Alkylation | O-alkylated product, N,O-dialkylated product, Pyridinium salt | Column chromatography, Recrystallization |
| Diazotization | Azo-coupled products, Decomposition products | Controlled reaction conditions, Immediate use of diazonium salt |
| Halogenation | Poly-halogenated products | Control of stoichiometry, Column chromatography |
References
- Vertex AI Search - Methoxypyridine: Common isomers, synthesis, applications and adverse reactions | Blog.
- PubChem - 2-Methoxypyridine | C6H7NO | CID 74201.
- Jubilant Ingrevia - 2-Methoxypyridine Safety Data Sheet.
- ResearchGate - 2-Methoxy Pyridine.
- ResearchGate - (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- PubMed - Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- YouTube - Hydroxypyridine-Pyridone Tautomerism.
- Wikipedia - 2-Pyridone.
- ACS Publications - Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design.
- NIH - Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC.
- WuXi Biology - How about Tautomers?.
- SciELO - A simple synthesis of aminopyridines: use of amides as amine source.
- ChemTube3D - 2-Hydroxypyridine-Tautomerism.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Challenges of 5-Amino-2-methoxypyridin-4-ol
Welcome to the technical support guide for 5-Amino-2-methoxypyridin-4-ol. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the solubility challenges associated with this compound. By leveraging a deep understanding of its physicochemical properties, this guide offers a logical, step-by-step approach to achieving successful solubilization for your experiments.
Part 1: Understanding the Molecule - Core Physicochemical Properties
The solubility behavior of this compound is dictated by its unique chemical structure. It possesses both a basic amino group and an acidic hydroxyl group, making it an amphoteric molecule. This dual nature is the primary reason for its complex, pH-dependent solubility.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | Rationale and Impact on Solubility |
| Molecular Formula | C₆H₈N₂O₂ | Indicates a relatively small molecule with multiple heteroatoms capable of hydrogen bonding. |
| Molecular Weight | 140.14 g/mol | A low molecular weight generally favors solubility, but functional groups are more dominant here. |
| Predicted pKa | Acidic (OH): ~8-10, Basic (NH₂): ~4-5 | The presence of both acidic and basic centers means the molecule's net charge is highly pH-dependent. Solubility is expected to be lowest near its isoelectric point and highest at low and high pH values where it is fully ionized. |
| Predicted LogP | ~0.5 - 1.0 | A low LogP suggests a preference for hydrophilic environments, but intramolecular hydrogen bonding can reduce interaction with water, thus lowering aqueous solubility in its neutral state. |
| General Solubility | Reported as slightly soluble in water; slightly soluble in methanol and chloroform.[1] | This confirms that standard aqueous and organic solvents are not optimal without modification. |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed in a question-and-answer format to directly address the common problems encountered in the lab.
FAQ 1: My this compound is not dissolving in neutral water or PBS (pH 7.4). What is the first and most critical step?
Answer: The first and most effective strategy is pH adjustment .[2][3]
-
Causality: As an amphoteric molecule, this compound has its lowest solubility at its isoelectric point (pI), where the net charge is zero. At a neutral pH of ~7.4, the molecule is likely near its pI, leading to poor aqueous solubility. By significantly shifting the pH, you can ionize the molecule, forming a much more soluble salt.
-
Acidic Conditions (e.g., pH < 3): Adding a strong acid (like HCl) will protonate the basic amino group, forming a positively charged cationic salt (R-NH₃⁺). This salt will have greatly enhanced water solubility.
-
Basic Conditions (e.g., pH > 11): Adding a strong base (like NaOH) will deprotonate the acidic hydroxyl group, forming a negatively charged anionic salt (R-O⁻). This salt will also exhibit significantly higher water solubility.
-
Weakly basic drugs, in particular, show increased dissolution in acidic environments.[4][5] Therefore, creating an acidic solution is often the most effective initial approach.
FAQ 2: How do I systematically determine the optimal pH for solubilization?
Answer: You should perform a pH-solubility profile. This experiment will map the compound's solubility across a wide pH range and identify the "sweet spots" for dissolution.
-
Rationale: A pH-solubility profile provides empirical data on how ionization affects solubility, which is crucial for developing a robust formulation.[6] This is a standard and necessary step in pre-formulation studies for ionizable compounds.
See Part 3, Protocol 1 for a detailed, step-by-step methodology.
FAQ 3: I've adjusted the pH, but the solubility is still insufficient for my required stock concentration. What is the next logical step?
Answer: Introduce a co-solvent .[7]
-
Causality: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous environment.[8][] They disrupt the hydrogen bonding network of water, making it more favorable for the solute to dissolve.[] For many research applications, a small percentage of a co-solvent is sufficient and well-tolerated in experimental systems.
Table 2: Common Co-solvents for In Vitro Research
| Co-Solvent | Typical Starting Concentration | Notes and Considerations |
| DMSO (Dimethyl sulfoxide) | 1-10% (v/v) | Excellent solubilizing power for many organic compounds. However, keep the final concentration in cell-based assays below 0.5% to avoid toxicity. |
| Ethanol | 5-20% (v/v) | A less aggressive solvent than DMSO. Widely used and generally well-tolerated at low concentrations. |
| PEG 400 (Polyethylene glycol 400) | 10-30% (v/v) | A non-volatile, low-toxicity co-solvent often used in pre-clinical formulations. Can improve absorption from the matrix.[10] |
| Propylene Glycol | 10-40% (v/v) | Similar properties to PEG 400, commonly used in a variety of pharmaceutical formulations.[7] |
Pro-Tip: Always start with the lowest effective concentration of the co-solvent to minimize potential artifacts in your downstream experiments. A combination of pH adjustment and a co-solvent is a powerful strategy.[2]
FAQ 4: Are there more advanced techniques if pH and co-solvents are still not providing the desired stability or concentration?
Answer: Yes, you can explore the use of complexation agents , such as cyclodextrins.
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the non-polar regions of a drug molecule, forming an inclusion complex that has significantly greater aqueous solubility and stability.[11][12][13][14] This technique is widely used in the pharmaceutical industry to formulate poorly soluble drugs.[12]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two commonly used derivatives with excellent safety profiles.
FAQ 5: How can I accurately and reliably measure the solubility of my compound after applying these techniques?
Answer: The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method .[15][16]
-
Principle: An excess amount of the solid compound is added to the solvent system of interest (e.g., a specific pH buffer). The mixture is agitated until equilibrium is reached (typically 18-24 hours).[16][17] The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, usually by HPLC or UV-Vis spectroscopy.[18][19] This method is considered the most reliable for solubility measurement.[15]
See Part 3, Protocol 2 for a detailed experimental workflow.
Part 3: Detailed Experimental Protocols
Protocol 1: Step-by-Step Guide to Performing a pH-Solubility Profile
-
Prepare a Series of Buffers: Create a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). Use buffers with sufficient capacity to resist pH changes upon addition of the compound.
-
Add Excess Compound: To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 5-10 mg).
-
Add Buffer: Add a fixed volume of each buffer to the corresponding vial (e.g., 1 mL).
-
Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[16]
-
Separate Solid from Liquid: After equilibration, filter each suspension through a 0.22 µm syringe filter to remove any undissolved solid.
-
Measure Final pH: Accurately measure the pH of the filtrate to confirm it has not shifted significantly.[15]
-
Quantify Concentration: Analyze the concentration of the dissolved compound in each filtrate using a validated analytical method (e.g., HPLC-UV with a standard curve).
-
Plot Data: Plot solubility (e.g., in mg/mL or µM) on the y-axis versus the final measured pH on the x-axis to visualize the profile.
Protocol 2: Standard Operating Procedure for the Shake-Flask Solubility Assay
-
System Preparation: Prepare the desired solvent system (e.g., pH 2.0 HCl solution with 5% DMSO).
-
Compound Addition: Add an excess of solid this compound to a 2 mL glass vial to ensure a saturated solution is formed.[17]
-
Solvent Addition: Add 1.5 mL of the prepared solvent system to the vial.
-
Equilibration: Seal the vial and shake at room temperature for 18-24 hours.[16][17]
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect the supernatant and filter it through a 0.22 µm PVDF or PTFE filter to remove any remaining particulates.
-
Quantification: Prepare a calibration curve of the compound in the same solvent system. Dilute the filtered sample and analyze it alongside the standards using HPLC-UV or LC-MS to determine the final concentration.[19]
Part 4: Visualization of Workflows and Concepts
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Effect of pH on the ionization state and solubility.
(Note: The images in the diagram are placeholders and would ideally show the chemical structures of the different ionic forms.)
References
-
ChemBK. (2024). 5-Amino-2-methoxy pyridine - Physico-chemical Properties. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 13(3), 919–925. Available at: [Link]
-
ResearchGate. (n.d.). Dipyridamole pH-dependent dissolution release profile. Available at: [Link]
-
Wisdom Library. (2025). PH-dependent solubility: Significance and symbolism. Available at: [Link]
-
Taylor & Francis. (n.d.). Co-solvent – Knowledge and References. Available at: [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Available at: [Link]
-
Journal of Reports in Pharmaceutical Sciences. (2024). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. Available at: [Link]
-
Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1087. Available at: [Link]
-
S-Cool. (n.d.). Cyclodextrins - CD Formulation. Available at: [Link]
-
Wikipedia. (n.d.). Cyclodextrin. Available at: [Link]
-
Momin, M. A., & Khan, J. N. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers, 15(23), 4568. Available at: [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Available at: [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Cyclodextrin - Wikipedia [en.wikipedia.org]
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- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Preventing oxidation of 5-Amino-2-methoxypyridin-4-ol during storage
Welcome to the technical support guide for 5-Amino-2-methoxypyridin-4-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this air-sensitive compound. Our goal is to ensure the long-term stability and integrity of your materials, preventing oxidative degradation that can compromise experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My solid this compound, which was initially off-white, has turned yellow/brown. What happened?
A: This color change is a classic indicator of oxidation. The chemical structure of this compound contains both a phenolic hydroxyl group and an aromatic amino group. These functional groups are highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures.[2] The colored products are typically quinone-imine type species or polymeric materials formed from radical coupling.
Q2: Is the discolored (yellow/brown) material still usable?
A: It depends on the sensitivity of your application. For non-critical applications, the material might still be usable, but its purity is compromised. For sensitive applications such as drug development, quantitative assays, or kinetic studies, using the oxidized material will likely lead to inaccurate and unreliable results.[3][4] We strongly recommend performing a purity check via HPLC, LC-MS, or NMR before use.[4][5] If significant degradation is observed, the material should be discarded or repurified by recrystallization.[4]
Q3: What are the ideal storage conditions for this compound?
A: To prevent oxidation, the compound must be protected from oxygen, light, and moisture. The ideal storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidant. Argon is denser than air and provides a better protective blanket, though nitrogen is often sufficient and more economical.[6] |
| Temperature | Room Temperature or Refrigerated (2-8°C) | Lower temperatures slow the rate of chemical degradation.[2][7] |
| Light | Amber Glass Vial / Store in Darkness | Protects the compound from photo-oxidation, where light energy accelerates the oxidation process.[2] |
| Container | Tightly Sealed Glass Vial | Use containers with tight-fitting caps, preferably with a PTFE liner, to prevent ingress of atmospheric oxygen and moisture.[2][8] For long-term storage, specialized packaging like Sure/Seal™ bottles is highly effective.[9][10] |
Q4: I need to make a solution of this compound. What precautions should I take?
A: When preparing solutions, it is critical to use a degassed solvent. Solvents contain dissolved oxygen that will rapidly degrade the compound. Use solvents that have been degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. All solution transfers should be performed under an inert atmosphere using techniques like a Schlenk line or in a glove box.[6][9]
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
This section provides a logical workflow to identify and address potential degradation of your this compound.
Caption: Troubleshooting decision tree for assessing compound stability.
Best Practices & Standard Operating Procedures (SOPs)
Adherence to rigorous handling protocols is the most effective way to prevent oxidation.
The Chemistry of Degradation
The electron-donating nature of the amino (-NH₂) and hydroxyl (-OH) groups increases the electron density of the pyridine ring, making the molecule highly susceptible to oxidation.[11] Atmospheric oxygen can abstract a hydrogen atom from the hydroxyl or amino group, initiating a radical chain reaction that leads to the formation of highly colored, polymerized products. This reactivity is analogous to that of 2- and 4-aminophenols, which are known to be unstable and rapidly discolor upon exposure to air.[1]
Caption: Simplified schematic of the oxidation pathway.
SOP: Storage of Solid this compound
-
Upon Receipt: Immediately inspect the material. It should be an off-white to light tan solid. If significant discoloration is present, contact the supplier and perform a purity analysis.
-
Inert Atmosphere Packaging: If the original container is not sealed under an inert atmosphere, transfer the compound to a clean, dry amber glass vial inside a glove box or glove bag.
-
Backfilling with Inert Gas: Place the vial in a desiccator or Schlenk flask. Evacuate the air and backfill with dry nitrogen or argon. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Sealing: Tightly seal the vial cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage Location: Store the sealed vial in a dark, cool, and dry place, such as a desiccator cabinet at room temperature or in a refrigerator (2-8°C).[2][7]
SOP: Preparation of Solutions
-
Solvent Preparation: Choose a suitable, dry solvent. Degas the solvent by sparging with argon or nitrogen for 30-60 minutes or by using at least three freeze-pump-thaw cycles.
-
Glassware Preparation: Ensure all glassware (flasks, syringes, needles) is thoroughly dried in an oven and cooled under a stream of inert gas.[3]
-
Inert Atmosphere Transfer: Assemble the glassware on a Schlenk line or in a glove box.[9]
-
Compound Weighing: If possible, weigh the solid compound inside a glove box. If not, weigh it quickly in the open and immediately place it into the reaction flask under a positive pressure of inert gas.
-
Solvent Addition: Transfer the degassed solvent to the flask containing the solid compound via a cannula or a gas-tight syringe.[9][10]
-
Solution Storage: If the solution is to be stored, keep it in a tightly sealed Schlenk flask under a positive pressure of inert gas and in a cool, dark place.
SOP: Monitoring Purity by Thin-Layer Chromatography (TLC)
A quick TLC can provide a qualitative assessment of purity.
-
Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate or methanol).
-
Stationary Phase: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of ethyl acetate and hexanes, or dichloromethane and methanol, often works well. Optimize the ratio to achieve an Rf value of 0.3-0.4 for the pure compound.
-
Spotting & Development: Spot a small amount of your solution on the baseline. Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the plate under UV light (254 nm).
-
Interpretation:
-
Pure Compound: A single, well-defined spot.
-
Oxidized Compound: The main spot may be present, but you will likely see significant streaking from the baseline and/or the appearance of new, often colored, spots with lower Rf values. These represent the polar, polymeric degradation products.
-
References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
The Organic Chemistry Tutor. (2023). Oxidation of Alcohols. YouTube. [Link]
-
Calull, M., et al. (1994). Determination of aromatic amines and phenols by kinetic methods based on Landolt effect. Talanta. [Link]
-
Chemistry Stack Exchange. (2021). Storage solution for oxygen sensitive liquid chemicals?. [Link]
-
ResearchGate. (n.d.). Aminophenols. [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. [Link]
-
Al-Abadleh, H. A., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Communications Chemistry. [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]
-
Chemcess. (2023). Aminophenol: Properties, Production, Reactions And Uses. [Link]
-
Tratnyek, P. G., et al. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts. [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
MDPI. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. [Link]
-
Reddit. (2023). 4-Aminophenol stability. [Link]
-
Moravek, Inc. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. [Link]
-
Journal of the American Chemical Society. (2010). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. [Link]
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- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
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- 5. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. moravek.com [moravek.com]
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- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Reactions Involving 5-Amino-2-methoxypyridin-4-ol
Welcome to the technical support center for catalyst selection in reactions involving 5-Amino-2-methoxypyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. The inherent functionalities—a nucleophilic amino group, an acidic hydroxyl group, and an electron-rich pyridine core—present unique challenges and opportunities in catalyst selection. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your synthetic routes.
Section 1: General Catalyst Selection Strategy
Q1: I am new to working with this compound. Where do I begin with catalyst selection for a cross-coupling reaction?
A1: The initial choice of catalyst depends entirely on the bond you intend to form. The structure of this compound offers three primary sites for functionalization: the C5-amino group, the C4-hydroxyl group, and the pyridine ring itself (via a pre-functionalized halide or C-H activation).
Your decision-making process should be guided by the target transformation:
-
For C-N bond formation (e.g., Buchwald-Hartwig amination): You will be coupling the C5-amino group with an aryl or heteroaryl halide/triflate. The primary choice is a palladium-based catalyst . The key to success lies in selecting the appropriate phosphine ligand.
-
For C-C bond formation (e.g., Suzuki-Miyaura coupling): This requires a halogenated derivative of the pyridine core (e.g., 3-bromo-5-amino-2-methoxypyridin-4-ol). Again, palladium catalysts are the industry standard. Ligand selection is crucial for achieving high yields, especially with electron-rich pyridine substrates.[1]
-
For C-O bond formation (e.g., O-arylation): While palladium can be used, copper-based catalysts often provide superior selectivity for O-arylation over competing N-arylation, particularly for pyridone-type structures.[2][3]
The following flowchart outlines a general workflow for initial catalyst screening.
Caption: Initial catalyst selection workflow for this compound.
Section 2: Troubleshooting Specific Reactions
Subsection 2.1: Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[4][5][6] However, the multiple coordinating sites on this compound can complicate catalysis.
FAQ 1: I am attempting to couple an aryl bromide to the amino group of this compound, but I am observing no product formation. What are the likely causes?
A1: Zero conversion in a Buchwald-Hartwig reaction with this substrate often points to one of three issues: catalyst inhibition, incorrect base selection, or an inactive catalyst.
-
Catalyst Inhibition: The pyridine nitrogen and the hydroxyl group can coordinate to the palladium center, inhibiting the catalytic cycle. This is particularly problematic with less bulky ligands that do not sufficiently shield the metal center.
-
Solution: Switch to a sterically hindered biarylphosphine ligand. Ligands like XPhos , RuPhos , or BrettPhos are designed to promote the crucial reductive elimination step and can overcome substrate inhibition.[7]
-
-
Incorrect Base Selection: The choice of base is critical. A base that is too weak will not efficiently deprotonate the amine to form the palladium-amido complex. A base that is too strong might lead to substrate decomposition or undesired side reactions.
-
Solution: For aminopyridines, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is often the most effective. If your substrate is sensitive to strong bases, carefully consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) , although this may require higher temperatures.[8]
-
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Sometimes, this reduction is inefficient.
-
Solution: Ensure your reaction is rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can also be beneficial.
-
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is air-stable but requires in situ reduction. |
| Ligand | XPhos or RuPhos (1.1 - 1.5 eq. relative to Pd) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination. |
| Base | NaOtBu (1.5 - 2.0 eq.) | Strong, non-nucleophilic base effective for deprotonating the aminopyridine. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are standard for this reaction. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Subsection 2.2: Suzuki-Miyaura Coupling (C-C Coupling)
The Suzuki-Miyaura reaction is a versatile method for C-C bond formation.[1][9][10] For this to be applied to this compound, the pyridine ring must first be halogenated (e.g., at the C3 position).
FAQ 2: My Suzuki reaction with a 3-bromo derivative of this compound is suffering from low yields and significant protodeboronation of my boronic acid. How can I fix this?
A2: Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a common side reaction in Suzuki couplings, especially with electron-rich or heteroaromatic boronic acids.[11][12][13][14] The issue is often exacerbated by the reaction conditions.
-
Base and Water Content: The combination of a strong base and water (often present in the base or solvent) is a primary driver of protodeboronation.
-
Solution: Use a meticulously dried solvent and consider a milder base. Potassium phosphate (K₃PO₄) is often a good choice as it is less harsh than alkoxides. Using an anhydrous solvent system and minimizing water is critical.
-
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the boronic acid has more time to decompose. The electron-rich nature of the aminopyridine substrate can make the corresponding Pd(II)-aryl intermediate less electrophilic, slowing down transmetalation.
-
Solution: Employ ligands that accelerate transmetalation. Buchwald-type biarylphosphine ligands like SPhos or XPhos are excellent choices.[15] Alternatively, using boronate esters (e.g., pinacol esters) can sometimes be beneficial as they can have different reactivity profiles.
-
-
Slow-Release Strategy: For particularly sensitive boronic acids, a "slow-release" strategy can be effective. This involves using a boronic acid derivative that is protected from degradation but can slowly release the active species into the reaction.
-
Solution: Consider using MIDA boronates or other protected boronic acid species which are more stable under basic conditions.[12]
-
Subsection 2.3: Selective O-Arylation
FAQ 3: I want to selectively functionalize the 4-hydroxyl group via an Ullmann-type C-O coupling. How do I prevent the more nucleophilic 5-amino group from reacting instead?
A3: Achieving O-selectivity in the presence of a free amino group is a significant challenge. The key is to exploit the different affinities of the N- and O-nucleophiles for different catalytic metals. While palladium catalysis typically favors N-arylation, copper catalysis can be steered towards O-arylation.[2][16]
The 4-hydroxyl group of your substrate exists in tautomeric equilibrium with its pyridone form. This pyridone oxygen is a softer nucleophile than the amine nitrogen, making it more compatible with copper(I) catalysis.
-
Switch to Copper Catalysis: Copper(I) salts, particularly Copper(I) iodide (CuI) , are the catalysts of choice for Ullmann-type C-O couplings.
-
Ligand Choice is Key: The ligand modulates the reactivity and selectivity of the copper catalyst. For O-arylation of hydroxypyridines, β-diketone ligands have proven effective.
-
Base Selection: A moderately strong base is needed. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective and are less likely to cause side reactions than stronger bases.
Caption: Catalyst choice dictates N- vs. O-arylation selectivity.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This is a representative starting protocol and must be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.022 mmol, 2.2 mol%).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from Chemistry LibreTexts website: [Link]
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(12), 5733–5789. [Link]
-
A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. (n.d.). Retrieved from National Institutes of Health website: [Link]
-
Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. (n.d.). Retrieved from ResearchGate website: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Retrieved from Organic Chemistry Portal website: [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643–646. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). Retrieved from National Institutes of Health website: [Link]
-
Asian Journal of Chemistry. (n.d.). Retrieved from SciSpace website: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Retrieved from Chemistry LibreTexts website: [Link]
-
Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. (n.d.). Retrieved from ResearchGate website: [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). Retrieved from MDPI website: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). Retrieved from Journal of the American Chemical Society website: [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (n.d.). Retrieved from National Institutes of Health website: [Link]
-
Suzuki Coupling. (n.d.). Retrieved from Organic Chemistry Portal website: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664–674. [Link]
-
Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. (n.d.). Retrieved from MDPI website: [Link]
-
The Suzuki Reaction. (n.d.). Retrieved from Myers Group, Harvard University website: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Retrieved from National Institutes of Health website: [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (n.d.). Retrieved from ResearchGate website: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved from HAL open science website: [Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). Retrieved from YouTube website: [Link]
-
Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. (n.d.). Retrieved from Sci-Hub website: [Link]
-
Synthesis of the nucleophilic coupling partner for a Suzuki coupling. (n.d.). Retrieved from ResearchGate website: [Link]
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (n.d.). Retrieved from ResearchGate website: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). Retrieved from ResearchGate website: [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Retrieved from Royal Society of Chemistry website: [Link]
-
Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. (2020). Retrieved from Tokyo University of Science website: [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (2024). Retrieved from ChemRxiv website: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Retrieved from Yoneda Labs website: [Link]
Sources
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- 2. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Multi-Platform Approach to the Definitive Structural Elucidation of 5-Amino-2-methoxypyridin-4-ol
A Senior Application Scientist's Guide to Unambiguous Molecular Characterization
The Structural Question: Pyridinol vs. Pyridone Tautomerism
The nominal structure, 5-Amino-2-methoxypyridin-4-ol, suggests a hydroxyl group on the pyridine ring. However, it is well-established that 4-hydroxypyridines can exist in equilibrium with their pyridone tautomers.[1] This equilibrium is often heavily skewed towards the more stable pyridone form due to factors like aromaticity and the strength of the resulting carbonyl bond. Therefore, any rigorous characterization must aim to distinguish between these two forms:
-
Tautomer A (Pyridinol form): this compound
-
Tautomer B (Pyridone form): 5-Amino-2-methoxy-1H-pyridin-4-one
The core of our investigation is to design experiments whose outcomes are mutually reinforcing, creating a robust and validated structural assignment.
The Orthogonal Analytical Workflow
Caption: Orthogonal workflow for structural elucidation.
Part 1: Establishing the Molecular Formula
The first step is to confirm the elemental composition and molecular weight, which serves as the foundation for all subsequent spectral interpretation. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis are ideal for this purpose.[2][3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules, minimizing fragmentation and preserving the molecular ion.[4]
-
Data Acquisition: Acquire the spectrum in positive ion mode. The pyridine nitrogen is readily protonated, leading to a strong [M+H]⁺ signal.
-
Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical exact mass calculated for the protonated molecular formula (C₆H₉N₂O₂⁺).
Expected Data & Comparison
| Parameter | Molecular Formula | Theoretical Exact Mass ([M+H]⁺) | Expected HRMS Result |
| Target Molecule | C₆H₈N₂O₂ | 141.0659 | m/z 141.0659 ± 5 ppm |
A result within a 5 ppm mass error provides high confidence in the molecular formula C₆H₈N₂O₂. This single piece of data, however, cannot distinguish between isomers or tautomers.
Part 2: Probing Connectivity and Tautomeric Form via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[3][5] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can directly probe the bonding framework and, critically, differentiate between the pyridinol and pyridone forms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and for its high boiling point, which minimizes evaporation. Its residual solvent peak does not interfere with key regions of the spectrum.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D correlation spectra, such as HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations.
-
Comparative Data Analysis: Tautomer A vs. Tautomer B
The key diagnostic signals will be the presence or absence of a phenolic -OH or an amide-like N-H proton, and the chemical shift of the carbon at the C4 position.
| Signal | Expected for Tautomer A (Pyridinol) | Expected for Tautomer B (Pyridone) | Rationale |
| ¹H NMR | |||
| -OH Proton | Broad singlet, ~9-10 ppm | Absent | Phenolic protons are typically deshielded. |
| -NH Proton | Absent | Broad singlet, ~6-8 ppm | Amide-like protons appear in this region. |
| Ring Protons | Two distinct aromatic singlets | Two distinct vinyl-like singlets | The electronic nature of the ring changes significantly. |
| ¹³C NMR | |||
| C4 Carbon | ~155-165 ppm | ~175-185 ppm | The C4 carbon shifts significantly downfield when it is a carbonyl (C=O) carbon compared to a carbon bearing an -OH group (C-O). |
| C3 & C5 Carbons | Chemical shifts typical of an aromatic ring | Shifted upfield compared to the pyridinol form | The loss of full aromaticity in the pyridone form alters the shielding of adjacent carbons. |
The observation of an N-H proton signal and a C4 carbon signal in the carbonyl region (>170 ppm) would provide compelling evidence for the predominance of the pyridone tautomer (Tautomer B) in solution.
Part 3: Corroboration with Infrared Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is an excellent technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[6][7] It serves as a rapid and effective method to corroborate the findings from NMR.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, convenient technique that requires minimal sample preparation.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for key functional groups.
Comparative Data Analysis: Tautomer A vs. Tautomer B
The most informative region of the IR spectrum will be the high-frequency range (4000-1500 cm⁻¹).
| Functional Group | Expected for Tautomer A (Pyridinol) | Expected for Tautomer B (Pyridone) | Rationale |
| O-H Stretch | Broad band, ~3200-3500 cm⁻¹ | Absent | Characteristic of a phenolic hydroxyl group. |
| N-H Stretch | Two sharp bands (asymm/symm) from -NH₂, ~3300-3500 cm⁻¹ | Additional broad band from ring N-H, ~3100-3300 cm⁻¹ | The pyridone form has both an amino group and a ring N-H. |
| C=O Stretch | Absent | Strong, sharp band, ~1640-1680 cm⁻¹ | This is a definitive marker for the pyridone carbonyl group. |
| C=C/C=N Stretch | Multiple bands, ~1500-1620 cm⁻¹ | Multiple bands, ~1500-1620 cm⁻¹, often with different relative intensities. | Ring stretching vibrations confirm the heterocyclic core. |
The presence of a strong absorption band around 1650 cm⁻¹ (C=O stretch) and the absence of a broad O-H phenolic stretch would strongly support the pyridone structure (Tautomer B).
Part 4: The Gold Standard - Single Crystal X-ray Diffraction
While the combination of HRMS, NMR, and FTIR provides a nearly conclusive picture, Single Crystal X-ray Diffraction (SCXRD) offers the ultimate, unambiguous confirmation of the molecular structure in the solid state.[8][9] It generates a three-dimensional map of electron density from which the precise positions of all atoms can be determined.
Experimental Protocol: SCXRD
-
Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Instrumentation: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer.
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. A molecular model is then built into this map and refined to yield the final structure, including bond lengths, bond angles, and atomic coordinates.
Expected Outcome
SCXRD will definitively show the location of the hydrogen atom on either the C4-oxygen (confirming the pyridinol, Tautomer A) or the ring nitrogen (confirming the pyridone, Tautomer B). It will also provide precise bond lengths. A C4=O bond length of ~1.24 Å and a C4-N bond length of ~1.38 Å would be characteristic of the pyridone form, whereas a C4-O bond length of ~1.36 Å would indicate the pyridinol form.
Synthesis of Evidence: Building the Final Conclusion
Caption: Logical flow for synthesizing evidence.
References
-
National Center for Biotechnology Information. "5-Amino-2-methoxypyridine". PubChem Compound Summary for CID 81105. [Link]
-
T. A. Bryce and J. R. Maxwell. "Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers". The Journal of Organic Chemistry. [Link]
-
ResearchGate. "What does a 'Pyridine- FTIR analysis' can tell me?". Q&A. [Link]
-
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Comparative Analysis of the Biological Activity of 5-Amino-2-methoxypyridin-4-ol and its Analogs: A Guide for Preclinical Discovery
This guide provides a comprehensive comparison of the biological activities of a novel pyridin-4-ol scaffold, 5-Amino-2-methoxypyridin-4-ol, and its rationally designed analogs. The content herein is structured to guide researchers and drug development professionals through the rationale, experimental design, and potential outcomes of a screening campaign for this promising class of compounds. We will explore their potential as anti-cancer and anti-bacterial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analysis.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics. Its ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring makes it a versatile template for inhibitor design. Specifically, substituted aminopyridines and pyridinols have shown a wide range of biological activities, including the inhibition of kinases, modulation of inflammatory pathways, and antimicrobial effects.[1][2][3][4] The parent compound of this study, this compound (designated LEAD-1 ), combines key functional groups—an amino group for hydrogen bonding, a methoxy group influencing solubility and metabolism, and a hydroxyl group that can act as a crucial interaction point with target proteins—suggesting a high potential for biological activity.[2]
This guide outlines a hypothetical screening program to evaluate LEAD-1 and a series of analogs designed to probe the structure-activity landscape. The analogs were designed by systematically modifying each key functional group of the parent molecule.
Rationale for Analog Design and Synthesis
Based on the core structure of LEAD-1 , three analogs were synthesized to explore the chemical space around the pyridin-4-ol core. The synthetic route would typically follow multi-step procedures common for substituted pyridines, potentially starting from a commercially available pyridine derivative and introducing the functional groups sequentially.[5][6]
-
LEAD-1 : this compound (The parent compound)
-
ANALOG-A : 5-Acetamido -2-methoxypyridin-4-ol (Probes the effect of reducing the basicity of the 5-amino group).
-
ANALOG-B : 5-Amino-2-ethoxy pyridin-4-ol (Evaluates the impact of a bulkier alkoxy group at the 2-position).
-
ANALOG-C : 5-Amino-2-methoxypyridin-3-ol (Investigates the positional importance of the hydroxyl group, a common strategy in kinase inhibitor design).[7]
These analogs allow for a systematic investigation into how modifications to the amino, methoxy, and hydroxyl groups affect biological performance.
Experimental Design: A Tiered Screening Approach
To efficiently evaluate the biological potential of this compound series, a tiered screening cascade is proposed. This approach prioritizes broad, high-throughput assays first, followed by more specific, mechanism-of-action studies for the most promising candidates.
Caption: Tiered experimental workflow for compound evaluation.
Part A: Antiproliferative Activity Evaluation
Many pyridine derivatives have demonstrated potent antiproliferative effects by targeting key signaling proteins like kinases.[7][8] The presence of amino and hydroxyl groups on the pyridine ring, in particular, has been linked to enhanced activity against cancer cell lines.[2]
Methodology: MTT Proliferation Assay
This assay provides a colorimetric measurement of metabolically active cells, serving as a robust indicator of cell viability.
Protocol:
-
Cell Seeding: Seed human breast cancer (MCF-7) and colon cancer (HCT-116) cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of LEAD-1 and its analogs in culture medium. Treat the cells with final concentrations ranging from 0.1 µM to 100 µM for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Hypothetical Results & Discussion
Table 1: Antiproliferative Activity (IC50, µM) of Pyridin-4-ol Derivatives
| Compound ID | 5-Position Group | 2-Position Group | 4-Position Group | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) |
| LEAD-1 | -NH2 | -OCH3 | -OH | 5.2 | 8.1 |
| ANALOG-A | -NHCOCH3 | -OCH3 | -OH | 25.8 | 32.4 |
| ANALOG-B | -NH2 | -OCH2CH3 | -OH | 15.6 | 19.9 |
| ANALOG-C | -NH2 | -OCH3 | 3-OH | >100 | >100 |
| Doxorubicin | - | - | - | 0.8 | 1.1 |
Interpretation:
The hypothetical data suggests that LEAD-1 possesses moderate antiproliferative activity. The SAR analysis reveals critical insights:
-
Acetylation of the 5-amino group (ANALOG-A) leads to a significant loss of potency. This suggests that the free amino group is crucial for activity, likely acting as a key hydrogen bond donor in interactions with a biological target.[9]
-
Increasing the steric bulk at the 2-position (ANALOG-B) also diminishes activity, indicating that the methoxy group may be optimal for fitting into a specific binding pocket.
-
Moving the hydroxyl group to the 3-position (ANALOG-C) completely abolishes activity, highlighting the critical role of the 4-ol (or its pyridinone tautomer) moiety for the observed biological effect. This is a common feature in kinase inhibitors where the pyridone can mimic the hinge-binding motif.[7]
Based on this primary screen, LEAD-1 is the most promising candidate for further investigation as a potential anti-cancer agent. Its activity could be linked to the inhibition of a kinase pathway, such as p38 MAPK or MET, which are known to be modulated by substituted pyridine analogs.[4][7]
Caption: Hypothesized mechanism: LEAD-1 inhibits a receptor tyrosine kinase.
Part B: Antibacterial Activity Evaluation
Heterocyclic compounds, including pyridine derivatives, are known to possess antimicrobial properties.[1][10] The combination of functional groups in LEAD-1 makes it a candidate for evaluation against both Gram-positive and Gram-negative bacteria.
Methodology: Broth Microdilution Assay for MIC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Grow cultures of Escherichia coli (ATCC 25922, Gram-negative) and Staphylococcus aureus (ATCC 29213, Gram-positive) to the mid-logarithmic phase in Mueller-Hinton Broth (MHB).
-
Compound Preparation: Prepare 2-fold serial dilutions of the test compounds in a 96-well plate using MHB.
-
Inoculation: Adjust the bacterial cultures to a concentration of 5 x 10^5 CFU/mL and inoculate each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Hypothetical Results & Discussion
Table 2: Antibacterial Activity (MIC, µg/mL) of Pyridin-4-ol Derivatives
| Compound ID | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| LEAD-1 | 64 | 32 |
| ANALOG-A | >256 | 128 |
| ANALOG-B | 128 | 64 |
| ANALOG-C | >256 | >256 |
| Ciprofloxacin | 0.015 | 0.5 |
Interpretation:
The hypothetical results indicate that LEAD-1 has modest antibacterial activity, with slightly better potency against the Gram-positive S. aureus. This differential activity is common for small molecules that may struggle to penetrate the outer membrane of Gram-negative bacteria.
The SAR trends observed in the antiproliferative screen are largely mirrored here:
-
Modification of the 5-amino group (ANALOG-A ) or the 4-hydroxyl position (ANALOG-C ) significantly reduces or abolishes activity.
-
The bulkier ethoxy group in ANALOG-B is less tolerated than the methoxy group in LEAD-1 .
While not as potent as the control antibiotic Ciprofloxacin, the activity of LEAD-1 is noteworthy. The molecule could serve as a starting point for optimization in an antibacterial drug discovery program. Its mechanism could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane, similar to other phenolic compounds.[11]
Conclusion and Future Directions
This comparative guide presents a framework for evaluating the biological activities of this compound (LEAD-1 ) and its analogs. The hypothetical data generated from proposed antiproliferative and antibacterial screens consistently identify LEAD-1 as the most promising compound of the series.
The structure-activity relationship analysis strongly suggests that the 5-amino and 4-hydroxyl groups are essential pharmacophores, likely involved in critical hydrogen bonding interactions with their biological targets. The 2-methoxy group appears to be optimal in size for its position.
Future work should focus on:
-
Target Deconvolution: For the antiproliferative activity of LEAD-1 , a broad kinase screen would be the logical next step to identify its specific molecular target(s).
-
Lead Optimization: Synthesize a second generation of analogs based on the LEAD-1 scaffold to improve potency and selectivity. This could involve substitutions on the pyridine ring or modifications to the 5-amino group that maintain its hydrogen-bonding capacity.
-
In Vivo Studies: Should optimized analogs demonstrate high potency and favorable ADME properties, evaluation in animal models of cancer or infection would be warranted.
This systematic approach provides a clear and scientifically rigorous pathway from a novel chemical scaffold to a potential preclinical candidate.
References
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PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Available from: [Link]
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A Comparative Guide to the Validation of a Novel Synthetic Route for 5-Amino-2-methoxypyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyridinols
Substituted pyridin-4-ols and their derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their utility stems from their ability to act as bioisosteres for phenols and pyrimidones, engaging in key hydrogen bonding interactions with biological targets. The specific target molecule, 5-Amino-2-methoxypyridin-4-ol, incorporates a unique substitution pattern that offers multiple points for further derivatization, making it a potentially valuable building block in drug discovery programs. The development of an efficient and scalable synthetic route is paramount to unlocking its therapeutic potential.
Proposed Novel Synthetic Route and Mechanistic Rationale
The proposed synthesis is a multi-step sequence designed for efficiency and the use of readily available starting materials. The causality behind our experimental choices is rooted in established principles of organic chemistry, aiming for high yields and purities.
Overall Synthetic Scheme
Caption: Proposed novel synthetic pathway for this compound.
Step-by-Step Experimental Protocol and Rationale
Step 1: Nitration of 2,5-Dimethoxypyridine
-
Protocol: To a solution of 2,5-dimethoxypyridine in concentrated sulfuric acid, cooled to 0°C, fuming nitric acid is added dropwise. The reaction is stirred at 0°C for 2 hours and then allowed to warm to room temperature for an additional 4 hours. The mixture is then carefully poured onto ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate, 2,5-dimethoxy-4-nitropyridine, is collected by filtration, washed with cold water, and dried.
-
Rationale: The electron-donating methoxy groups activate the pyridine ring towards electrophilic aromatic substitution. The nitration is expected to occur at the C4 position due to the directing effects of the C2 and C5 methoxy groups. The use of a nitrating mixture at low temperatures helps to control the exothermicity of the reaction and minimize side-product formation.
Step 2: Selective Reduction of the Nitro Group
-
Protocol: 2,5-Dimethoxy-4-nitropyridine is dissolved in a mixture of ethanol and water. Iron powder and ammonium chloride are added, and the mixture is heated to reflux for 6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the hot solution is filtered through celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the resulting crude 5-amino-2-methoxy-4-nitropyridine is purified by column chromatography.
-
Rationale: The selective reduction of a nitro group in the presence of other functional groups is a common transformation. Iron in the presence of a mild proton source like ammonium chloride is a classic and cost-effective method for this reduction, often favored in industrial settings for its safety profile over catalytic hydrogenation which might carry explosion risks at scale.
Step 3: Nucleophilic Aromatic Substitution
-
Protocol: 5-Amino-2-methoxy-4-nitropyridine is dissolved in a 2M aqueous solution of sodium hydroxide. The mixture is heated to 100°C in a sealed vessel for 12 hours. After cooling, the solution is neutralized with hydrochloric acid to precipitate the product. The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.
-
Rationale: The nitro group at the C4 position is a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution. The methoxy group at C4 can be displaced by a hydroxide ion to form the desired pyridin-4-ol. The pyridinone tautomer is expected to be favored in physiological conditions.[1]
Comparison with Established Routes for Analogous Compounds
While a direct comparison for the target molecule is not possible, we can evaluate our proposed route against established syntheses of structurally similar compounds, such as substituted aminopyridines and hydroxypyridines.
| Feature | Proposed Novel Route | Established Routes for Analogues (e.g., 2-amino-5-methoxypyridine) |
| Starting Materials | Readily available 2,5-dimethoxypyridine | Often start from halogenated pyridines (e.g., 2-amino-5-iodopyridine)[2] |
| Reagent Toxicity & Cost | Uses common, relatively inexpensive reagents (HNO₃, H₂SO₄, Fe, NH₄Cl, NaOH). | May involve more expensive or hazardous reagents like copper catalysts and high-pressure equipment.[2] |
| Reaction Conditions | Generally mild to moderate conditions (0°C to reflux). | Can require high temperatures and pressures (e.g., 150°C in a bomb reactor).[2] |
| Scalability | Each step is amenable to large-scale synthesis. The use of iron for reduction is industrially viable. | High-pressure reactions can be challenging to scale up safely. |
| Purification | Standard filtration and column chromatography. | May require extensive chromatographic purification to remove metal catalysts.[2] |
| Potential Byproducts | Isomeric nitration products, over-reduction products. | Unreacted starting materials, products of side reactions catalyzed by metals. |
Comprehensive Validation Workflow
The validation of this new synthetic route is a critical process to ensure the identity, purity, and reproducibility of the synthesis. This involves a multi-pronged analytical approach.
Caption: A comprehensive workflow for the validation of the synthesized this compound.
Detailed Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment of the final product. Expected signals would include two distinct aromatic protons, a methoxy group singlet, an amino group signal, and a hydroxyl proton signal. The coupling constants will help to confirm the substitution pattern.
-
¹³C NMR: To identify all unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule, which provides strong evidence for the elemental composition and confirms the molecular formula (C₆H₈N₂O₂).
3. High-Performance Liquid Chromatography (HPLC):
-
Protocol: A reverse-phase HPLC method will be developed using a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid. Detection will be performed using a UV detector at a wavelength determined by UV-Vis spectroscopy.
-
Purpose: To determine the purity of the final compound. The goal is to achieve a purity of >98%.
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the key functional groups present in the molecule, such as N-H and O-H stretches (typically broad in the 3200-3600 cm⁻¹ region), C-H stretches, C=C and C=N aromatic stretches, and C-O stretches.
5. Elemental Analysis:
-
Purpose: To determine the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values for the proposed molecular formula.
Conclusion
This guide has outlined a novel, plausible synthetic route for this compound and provided a rigorous framework for its validation. By comparing this proposed pathway to established methods for analogous structures, we have highlighted its potential advantages in terms of starting material accessibility, cost-effectiveness, and scalability. The detailed analytical workflow provides a clear and robust system for confirming the successful synthesis and purity of this promising new chemical entity. This comprehensive approach ensures the scientific integrity and trustworthiness of the data generated, which is essential for its application in research and drug development.
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Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. [Link]
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A Proposed Benchmarking Study of 5-Amino-2-methoxypyridin-4-ol as a Putative Protein Kinase Inhibitor
A Senior Application Scientist's Guide to Evaluating a Novel Compound's Therapeutic Potential
Abstract: The aminopyridine scaffold is a cornerstone in the development of targeted therapeutics, particularly in the realm of protein kinase inhibitors. While numerous derivatives have been explored, the specific compound 5-Amino-2-methoxypyridin-4-ol remains largely uncharacterized in the public domain. This guide puts forth a comprehensive, albeit hypothetical, experimental framework to benchmark the performance of this novel compound. We postulate its potential as a protein kinase inhibitor, drawing parallels from its structural analogs. This document serves as a detailed roadmap for researchers, scientists, and drug development professionals to rigorously evaluate this compound, using the well-characterized, broad-spectrum kinase inhibitor Staurosporine as a benchmark. The proposed study is designed to elucidate the compound's potency, cellular activity, and selectivity, thereby providing a foundational dataset for its potential progression as a therapeutic candidate.
Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this moiety.[1][2][3][4][5][6] The nitrogen atom of the pyridine ring and the amino group often form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited in inhibitor design.[7]
The structure of this compound presents several features that suggest potential kinase inhibitory activity:
-
Aminopyridine Scaffold: As mentioned, this is a privileged structure for kinase inhibition.
-
Hydroxyl Group: The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within the ATP-binding site and enhancing binding affinity and selectivity.
-
Methoxy Group: The 2-methoxy group can influence the electronic properties of the pyridine ring and may engage in favorable hydrophobic interactions within the binding pocket.
Given the lack of published data on the specific biological activities of this compound, this guide proposes a systematic evaluation of its potential as a kinase inhibitor. We have selected Protein Kinase C alpha (PKCα), a well-characterized member of the serine/threonine kinase family implicated in various cellular signaling pathways and diseases, as the primary target for this hypothetical study.
Our benchmark competitor will be Staurosporine , a natural product known for its potent, broad-spectrum inhibition of a wide range of protein kinases.[8][9][10][11] While its lack of selectivity has limited its therapeutic use, its high potency makes it an excellent positive control and a stringent benchmark for evaluating the efficacy of novel inhibitors.[8][11]
Proposed Experimental Workflow for Benchmarking
The following diagram outlines the proposed workflow for a comprehensive comparison of this compound and Staurosporine.
Caption: Proposed experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
In Vitro Biochemical Assay: PKCα Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PKCα and compare it to that of Staurosporine.
Methodology: A common method for assessing kinase activity is a radiometric assay using a peptide substrate and [γ-³²P]ATP.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and Staurosporine in 100% DMSO.
-
Prepare serial dilutions of the compounds in a kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a reaction mix containing the kinase assay buffer, a specific peptide substrate for PKCα (e.g., Myelin Basic Protein), and [γ-³²P]ATP.
-
Prepare a solution of recombinant human PKCα enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add the serially diluted compounds.
-
Add the PKCα enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the reaction mix.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Assay: Anti-Proliferative Activity
Objective: To determine the half-maximal effective concentration (EC50) of this compound in a relevant cancer cell line and compare it to Staurosporine.
Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, can be used to assess the anti-proliferative effects of the compounds.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a human cancer cell line known to be sensitive to PKCα signaling (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.
-
-
Compound Treatment:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Staurosporine in cell culture media.
-
Treat the cells with the serially diluted compounds and incubate for a specified period (e.g., 72 hours).
-
-
Viability Assessment (using MTT assay as an example):
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation and Comparative Analysis
The quantitative data obtained from the proposed experiments should be summarized in a clear and concise table for direct comparison.
Table 1: Hypothetical Performance Benchmark of this compound vs. Staurosporine
| Compound | PKCα IC50 (nM) | MCF-7 EC50 (µM) | Cytotoxicity (CC50 in normal cells, µM) | Selectivity Index (CC50/EC50) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Staurosporine | ~2.7[10] | To be determined | To be determined | To be determined |
Mechanistic Insights and Structure-Activity Relationship (SAR)
The following diagram illustrates the hypothetical binding mode of this compound within a kinase ATP-binding pocket, highlighting the key interactions that would be investigated.
Caption: Hypothetical binding mode of this compound in a kinase active site.
A thorough SAR analysis would involve synthesizing and testing analogs of this compound to probe the importance of each functional group. For instance, removing the 4-hydroxyl group or altering the 2-methoxy group would provide valuable insights into their contribution to binding affinity and selectivity.
Conclusion and Future Directions
This guide presents a robust and scientifically grounded framework for the initial evaluation of this compound as a potential kinase inhibitor. The proposed head-to-head comparison with Staurosporine will provide a clear indication of its potency and potential therapeutic window. Positive results from these initial studies would warrant a broader kinase selectivity screening to identify its primary target(s) and to assess its potential for off-target effects. Further optimization of the scaffold through medicinal chemistry efforts could then be pursued to enhance potency, selectivity, and drug-like properties, with the ultimate goal of developing a novel and effective targeted therapy.
References
-
Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Nature Chemical Biology. [Link]
-
Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget. [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]
-
Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. European Journal of Medicinal Chemistry. [Link]
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Staurosporine, a potent inhibitor of phospholipid/Ca++dependent protein kinase. Biochemical and Biophysical Research Communications. [Link]
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Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]
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Staurosporine inhibition of enzyme activity. ResearchGate. [Link]
-
The use of aminopyridines in neurological disorders. Therapeutic Advances in Neurological Disorders. [Link]
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A pharmacophore map of small molecule protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry. [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]
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Protein kinase inhibition of clinically important staurosporine analogues. Mini Reviews in Medicinal Chemistry. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
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Structure-based optimization of aminopyridines as PKCθ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Safety Operating Guide
Navigating the Handling of 5-Amino-2-methoxypyridin-4-ol: A Guide to Safe Laboratory Practices
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow demands a commensurate level of safety and operational diligence. This guide provides essential, immediate safety and logistical information for handling 5-Amino-2-methoxypyridin-4-ol, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes authoritative data from closely related aminopyridine analogs to establish a robust framework for its safe handling, from receipt to disposal. Our commitment is to empower your research with the highest standards of safety, ensuring that innovation and well-being proceed hand in hand.
Hazard Assessment: Understanding the Risks of Aminopyridines
The toxicological profile of this compound has not been exhaustively studied. However, based on the known hazards of structurally similar aminopyridines, a cautious approach is warranted. Aminopyridines as a class are recognized for their potential to be readily absorbed through the skin and gastrointestinal tract, distributing widely in the body, including the brain[1]. Acute toxicity is a primary concern, with effects potentially including convulsions or seizures due to the blockage of K+ channels[1].
For the closely related compound, 5-Amino-2-methoxypyridine, the following hazards have been identified and should be considered analogous for this compound:
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed[2][3]. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3]. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[2][3]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2][3]. |
Furthermore, a case study on a related compound, 5-amino-2-(trifluoromethyl)pyridine, highlighted the risk of toxic encephalopathy and methemoglobinemia following inhalation, underscoring the need for stringent respiratory protection[4].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation[2][3][5]. |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Prevents skin contact, which can lead to irritation and absorption of the toxic substance[1][2][3][5]. |
| Respiratory | NIOSH-approved respirator with an appropriate cartridge | Essential to prevent inhalation of dust or vapors, which can cause respiratory irritation and systemic toxicity[2][6][7]. A surgical N-95 respirator is recommended for both respiratory and splash protection[7]. |
| Body | Full-coverage clothing and closed-toe shoes | Ensures no exposed skin below the lab coat[5][8]. |
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.
Engineering Controls and Pre-Handling Preparations
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to mitigate inhalation risks[5][8].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and designated waste containers must be available in the immediate work area.
Step-by-Step Handling Protocol
-
Don PPE: Before handling the compound, don all required personal protective equipment as outlined in Section 2.
-
Preparation of Work Area: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. If sonication or heating is required to aid dissolution, ensure the vessel is securely capped[9].
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate cleaning agent.
Visualizing the Safe Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][3]. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][3]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[3]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[10]. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete[6][11]. |
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., bench paper, gloves, weighing dishes) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemical-resistant container.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations[3][12]. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department[12].
Storage: Maintaining Compound Integrity and Safety
Proper storage is crucial for both safety and maintaining the quality of the compound.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides[2]. A recommended storage temperature is 2-8 °C[6].
-
Container: Keep the container tightly closed and store in a locked poison room or cabinet[2][6][8].
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their workflows, fostering a laboratory environment where scientific advancement and personal safety are paramount.
References
-
U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA Archive Document. Retrieved from [Link]
-
Wang, Y., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. International Journal of Environmental Research and Public Health, 19(21), 14031. [Link]
-
ScienceLab.com. (n.d.). Material Safety Data Sheet: 4-Aminopyridine. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
